Product packaging for Hydrodolasetron(Cat. No.:CAS No. 127951-99-9)

Hydrodolasetron

货号: B601787
CAS 编号: 127951-99-9
分子量: 326.4 g/mol
InChI 键: MLWGAEVSWJXOQJ-NRVGHSGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Hydrodolasetron, is the reduced form of Dolasetron, a specific serotonin (5HT3) receptor antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O3 B601787 Hydrodolasetron CAS No. 127951-99-9

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

127951-99-9

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC 名称

[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1

InChI 键

MLWGAEVSWJXOQJ-NRVGHSGUSA-N

手性 SMILES

C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54

规范 SMILES

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54

外观

White Solid

纯度

> 95%

数量

Milligrams-Grams

同义词

2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.;  1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester

产品来源

United States

Foundational & Exploratory

The Pivotal Role of Hydrodolasetron: Unmasking the True Efficacy of Dolasetron

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dolasetron, a potent and selective 5-HT3 receptor antagonist, has long been a valuable tool in the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative care. However, a deeper pharmacological investigation reveals that the clinical efficacy of dolasetron is not attributable to the parent drug itself, but rather to its principal and rapidly formed metabolite, hydrodolasetron. This technical guide provides a comprehensive analysis of the metabolic activation of dolasetron, elucidates the superior pharmacological profile of this compound, and details the underlying molecular mechanisms of action. Through a synthesis of pharmacokinetic data, experimental methodologies, and signaling pathway visualizations, this document aims to provide researchers and drug development professionals with a thorough understanding of this compound's central role as the active entity responsible for dolasetron's therapeutic effects.

Introduction

The advent of 5-HT3 receptor antagonists revolutionized the management of emesis, offering a targeted and effective therapeutic strategy. Dolasetron was introduced as a member of this class, demonstrating significant antiemetic properties.[1][2] Early clinical observations, however, hinted at a more complex pharmacokinetic and pharmacodynamic relationship than a simple direct action of the administered compound. It is now firmly established that dolasetron functions as a prodrug, undergoing rapid and extensive metabolism to its active metabolite, this compound.[3][4] This guide will dissect the critical transformation of dolasetron and underscore the superior potency and affinity of this compound for the 5-HT3 receptor, which is the true driver of its therapeutic utility.

Metabolic Conversion of Dolasetron to this compound

The conversion of dolasetron to this compound is a rapid and near-complete metabolic process that occurs in vivo.[1] This biotransformation is a critical step in the activation of the drug's antiemetic potential.

The Metabolic Pathway

The primary metabolic pathway involves the reduction of a ketone group on the dolasetron molecule to a hydroxyl group, resulting in the formation of this compound. This reaction is primarily mediated by the ubiquitous enzyme, carbonyl reductase.[3][5]

Following its formation, this compound itself is further metabolized, primarily in the liver. The subsequent metabolic steps include hydroxylation, a process largely dependent on the cytochrome P450 enzyme CYP2D6, and N-oxidation, which is carried out by CYP3A.[5] These subsequent metabolites are less active and are eventually eliminated from the body.

Dolasetron Dolasetron Metabolism1 Carbonyl Reductase Dolasetron->Metabolism1 This compound This compound (Active Metabolite) Metabolism2 CYP2D6 (Hydroxylation) CYP3A (N-oxidation) This compound->Metabolism2 Metabolism1->this compound Further_Metabolites Inactive Metabolites Elimination Elimination Further_Metabolites->Elimination Metabolism2->Further_Metabolites

Figure 1: Metabolic pathway of dolasetron to this compound.

Comparative Pharmacokinetics: Dolasetron vs. This compound

The pharmacokinetic profiles of dolasetron and this compound differ significantly, highlighting the transient nature of the parent drug and the sustained presence of the active metabolite.

ParameterDolasetronThis compoundReference(s)
Half-life (t½) < 10 minutes~7.3 - 8.1 hours[4]
Time to Peak Plasma Concentration (Tmax) Not applicable (rarely detected)~1 hour (oral)[6]
Bioavailability (Oral) Not applicable (prodrug)~75%[6]
Plasma Protein Binding Not specified69-77%[1]
Primary Route of Elimination MetabolismRenal and Hepatic[1]
Table 1: Comparative Pharmacokinetic Parameters

The Superior Potency of this compound at the 5-HT3 Receptor

The primary determinant of the antiemetic efficacy of this drug class is the binding affinity to and antagonism of the 5-HT3 receptor. In this regard, this compound demonstrates a markedly superior profile compared to its parent compound.

Receptor Binding Affinity

In vitro studies have demonstrated that this compound possesses an approximately 50-fold higher affinity for the 5-HT3 receptor than dolasetron.[3] This significant difference in binding affinity is the cornerstone of the assertion that this compound is the principal active moiety.

Compound5-HT3 Receptor AffinityReference(s)
Dolasetron Low[3]
This compound ~50-fold higher than dolasetron[3]
Table 2: Comparative 5-HT3 Receptor Affinity

Mechanism of Action: The 5-HT3 Receptor Signaling Pathway

The antiemetic effects of this compound are mediated through its potent antagonism of 5-HT3 receptors located both centrally in the chemoreceptor trigger zone (CTZ) of the area postrema and peripherally on vagal nerve terminals in the gastrointestinal tract.[1][7]

Stimulation of the 5-HT3 receptor, a ligand-gated ion channel, by serotonin leads to a rapid influx of cations (primarily Na+ and Ca2+), causing neuronal depolarization and the initiation of the vomiting reflex. This compound competitively blocks the binding of serotonin to these receptors, thereby preventing this signaling cascade.

The downstream signaling following 5-HT3 receptor activation involves an increase in intracellular calcium, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate and activate the extracellular signal-regulated kinase (ERK) 1/2 pathway, further propagating the emetic signal. By blocking the initial ion influx, this compound effectively inhibits this entire downstream cascade.

Serotonin Serotonin HT3R 5-HT3 Receptor Serotonin->HT3R Ion_Influx Na+ / Ca2+ Influx HT3R->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization CaMKII CaMKII Activation Ion_Influx->CaMKII Vomiting_Reflex Vomiting Reflex Depolarization->Vomiting_Reflex ERK ERK1/2 Activation CaMKII->ERK ERK->Vomiting_Reflex This compound This compound This compound->HT3R Antagonism

Figure 2: 5-HT3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The elucidation of the pharmacokinetic and pharmacodynamic properties of dolasetron and this compound has been achieved through a variety of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies
  • Objective: To characterize the metabolic conversion of dolasetron to this compound and identify the enzymes involved.

  • Methodology:

    • Incubation: Dolasetron is incubated with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, including carbonyl reductase and various cytochrome P450 isoforms.[5]

    • Cofactor Addition: The incubation mixture is supplemented with necessary cofactors, such as NADPH for CYP-mediated reactions.

    • Enzyme Inhibition: To identify the specific enzymes responsible for metabolism, selective chemical inhibitors of different CYP isoforms (e.g., quinidine for CYP2D6) can be included in separate incubations.[5]

    • Analysis: At various time points, aliquots of the incubation mixture are taken and the reaction is quenched. The concentrations of dolasetron and its metabolites are then quantified using analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[5]

Start Start Incubation Incubate Dolasetron with Human Liver Microsomes and Cofactors Start->Incubation Inhibition Add Selective Enzyme Inhibitors (Optional) Incubation->Inhibition Sampling Collect Aliquots at Time Points Inhibition->Sampling Analysis Quantify Dolasetron and Metabolites by HPLC-MS Sampling->Analysis End End Analysis->End

Figure 3: Experimental workflow for in vitro metabolism of dolasetron.

5-HT3 Receptor Binding Assay
  • Objective: To determine and compare the binding affinities of dolasetron and this compound for the 5-HT3 receptor.

  • Methodology:

    • Receptor Preparation: A source of 5-HT3 receptors is required, typically cell lines engineered to express the human 5-HT3 receptor or homogenized tissue from a brain region known to have a high density of these receptors.

    • Radioligand: A radiolabeled ligand that binds with high affinity to the 5-HT3 receptor (e.g., [3H]granisetron) is used.

    • Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (dolasetron and this compound).

    • Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.

    • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

    • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the binding affinity of the test compound, can then be calculated from the IC50 value.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that this compound, not dolasetron, is the primary driver of the antiemetic effects observed following the administration of dolasetron. The rapid and complete metabolic conversion of the parent drug, coupled with the significantly higher binding affinity of this compound for the 5-HT3 receptor, solidifies the role of dolasetron as a prodrug. For researchers and professionals in the field of drug development, a thorough understanding of this metabolic activation is crucial for accurate interpretation of pharmacological data, the design of future clinical trials, and the development of novel antiemetic therapies. The focus on this compound as the active metabolite provides a more precise framework for evaluating the therapeutic potential and clinical application of this important 5-HT3 receptor antagonist.

References

Hydrodolasetron's Interaction with Serotonin Subtype 3 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth examination of the binding characteristics of hydrodolasetron to the serotonin subtype 3 (5-HT3) receptor. This compound is the active metabolite of the antiemetic drug dolasetron and exerts its therapeutic effect through potent and selective antagonism of 5-HT3 receptors.[1][2] This document details the pharmacological context of this interaction, summarizes the available binding affinity data, presents relevant experimental methodologies, and illustrates the key signaling pathways and experimental workflows.

Core Concepts: The 5-HT3 Receptor and its Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily of neurotransmitter receptors.[3][4] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission.[3] These receptors are strategically located in the central and peripheral nervous systems, including vagal afferents, the solitary tract nucleus, and the area postrema, all critical sites involved in the emetic reflex.[2][5]

Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferents, initiating a signaling cascade that results in nausea and vomiting.[1][5] 5-HT3 receptor antagonists, such as this compound, competitively block the binding of serotonin to these receptors, thereby inhibiting the emetic signal.[2][5]

This compound Binding Affinity Data

Dolasetron is a prodrug that is rapidly converted to its active metabolite, this compound, by carbonyl reductase in the liver.[2][5] While this compound is known to be a potent and selective 5-HT3 antagonist, specific quantitative binding affinity values (e.g., Ki or IC50) are not consistently reported in publicly available scientific literature. However, its pharmacological activity is well-established, and it is considered a first-generation 5-HT3 antagonist.[2]

For comparative context, the second-generation antagonist palonosetron is reported to have a significantly longer half-life and a receptor binding affinity that is over 30-fold greater than first-generation antagonists like this compound.[5][6]

Table 1: Comparative Pharmacokinetics of Select 5-HT3 Receptor Antagonists

AntagonistHalf-life (t½)Notes
This compound~7.3 hoursActive metabolite of dolasetron.[7]
Ondansetron~4 hoursFirst-generation antagonist.
Granisetron~9 hoursFirst-generation antagonist.
Palonosetron~40 hoursSecond-generation antagonist with higher binding affinity.[6][7]

Experimental Protocols: Determining 5-HT3 Receptor Binding Affinity

The binding affinity of compounds like this compound for the 5-HT3 receptor is typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Preparation of Receptor-Containing Membranes
  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used for the heterologous expression of recombinant 5-HT3 receptors. Cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. Transient or stable transfection with plasmids encoding the 5-HT3A subunit (to form homomeric receptors) or a combination of 5-HT3A and 5-HT3B subunits (for heteromeric receptors) is performed using methods like calcium phosphate precipitation.

  • Membrane Preparation: After incubation to allow for receptor expression, the cells are harvested. The cell pellet is resuspended in a hypotonic buffer and homogenized. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to high-speed ultracentrifugation to pellet the cell membranes containing the 5-HT3 receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity for the 5-HT3 receptor (e.g., [3H]granisetron).

  • Assay Components:

    • Receptor Membranes: A suspension of the prepared membranes containing 5-HT3 receptors.

    • Radioligand: A fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]granisetron), typically at a concentration close to its dissociation constant (Kd).

    • Competitor: A range of concentrations of the unlabeled test compound (this compound).

    • Assay Buffer: A buffer solution to maintain a stable pH and ionic environment (e.g., Tris-HCl).

    • Non-specific Binding Control: A high concentration of a known 5-HT3 receptor ligand to determine the amount of non-specific binding of the radioligand.

  • Incubation: The assay components are combined in microtiter plates and incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the bound radioligand must be separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A sigmoidal competition curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) can be determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of the 5-HT3 Receptor and Antagonism by this compound

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release Action Potential Serotonin Serotonin (5-HT) Serotonin_release->Serotonin Receptor 5-HT3 Receptor Serotonin->Receptor Binds This compound This compound This compound->Receptor Blocks Ion_channel Ion Channel Opening (Na+, K+, Ca2+ influx) Receptor->Ion_channel Activates No_Signal Signal Blocked Receptor->No_Signal Antagonized by this compound Depolarization Neuronal Depolarization (Emetic Signal) Ion_channel->Depolarization Leads to

Caption: 5-HT3 receptor signaling and this compound antagonism.

Experimental Workflow for a Competitive Radioligand Binding Assay

G start Start prep Prepare 5-HT3 Receptor Membranes (e.g., from transfected HEK293 cells) start->prep assay_setup Set up Assay Plate: - Receptor Membranes - Radioligand ([3H]granisetron) - Varying concentrations of this compound prep->assay_setup incubation Incubate to Reach Binding Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters with Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Caption: Workflow for 5-HT3 receptor competitive binding assay.

Conclusion

This compound is a clinically significant antagonist of the 5-HT3 receptor, playing a crucial role in the management of nausea and vomiting. While specific public data on its binding affinity (Ki) is limited, its potent interaction with the 5-HT3 receptor is well-documented through its established clinical efficacy. The experimental protocols outlined in this guide provide a framework for the methodologies employed to characterize such ligand-receptor interactions. Further research and disclosure of quantitative binding data would provide a more complete picture for comparative pharmacological studies.

References

The Genesis of a Potent 5-HT3 Receptor Antagonist: The Initial Synthesis and Discovery of Hydrodolasetron

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial synthesis and discovery of hydrodolasetron, the active metabolite of the antiemetic drug dolasetron. Dolasetron, and by extension this compound, represents a significant advancement in the management of nausea and vomiting, particularly in the context of chemotherapy and postoperative care.[1][2][3] This document details the synthetic pathways leading to the parent compound, dolasetron, the subsequent metabolic conversion to this compound, and the key pharmacological findings that established its therapeutic utility. Experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a thorough understanding for researchers and professionals in the field of drug development.

Introduction: The Need for a New Class of Antiemetics

The advent of aggressive cancer chemotherapy regimens in the mid to late 20th century was accompanied by a significant clinical challenge: severe nausea and vomiting. This dose-limiting side effect not only caused significant patient distress but also impacted treatment compliance and efficacy. The existing antiemetic agents often provided inadequate relief, highlighting the urgent need for novel therapeutic strategies.

The discovery of the role of serotonin (5-hydroxytryptamine, 5-HT) and its receptors in the emetic reflex pathway paved the way for a new class of drugs: the 5-HT3 receptor antagonists.[1][4][5] These agents selectively block the action of serotonin at the 5-HT3 receptors located in the gastrointestinal tract and the central nervous system, thereby inhibiting the signaling cascade that leads to nausea and vomiting.[1][4][5][6] Dolasetron emerged as a potent and selective 5-HT3 receptor antagonist during this period of intense research and development.[7]

The Discovery of this compound as the Key Active Metabolite

Initial pharmacokinetic studies of dolasetron revealed a rapid and extensive metabolic conversion to a reduced form, which was identified as this compound.[1][4][8][9] Further investigation demonstrated that this compound is the major contributor to the pharmacological activity of the parent drug.[1][4][8][10] This pivotal discovery shifted the focus of subsequent research towards understanding the properties and actions of this active metabolite.

The metabolic conversion is primarily mediated by the enzyme carbonyl reductase.[9] this compound itself is further metabolized through hydroxylation and N-oxidation, processes carried out by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A.[2][4][9]

Pharmacokinetic Profile

The oral administration of dolasetron leads to its rapid absorption and near-complete conversion to this compound, resulting in very low to undetectable plasma levels of the parent drug.[4][10] this compound exhibits a longer half-life than dolasetron, contributing to a sustained therapeutic effect.[5][6]

Table 1: Comparative Pharmacokinetic Parameters

ParameterDolasetronThis compound
Bioavailability (oral) ~75% (as this compound)[4][10]-
Time to Peak Plasma Concentration (oral) Not applicable (rapidly metabolized)~1 hour[4]
Elimination Half-life <10 minutes[5]~7-8 hours[2][5][6]
Primary Route of Elimination MetabolismRenal excretion and further metabolism[1][10]

Synthesis of the Precursor: Dolasetron

The initial synthesis efforts were directed at dolasetron. The core structure of dolasetron is an ester formed between an indole-3-carboxylic acid and a complex bicyclic alcohol. Several synthetic routes have been patented, generally involving the preparation of the bicyclic amine and subsequent esterification.

General Synthetic Scheme

A plausible synthetic approach, based on published patents, involves the following key steps:

  • Synthesis of the Bicyclic Ketone: The synthesis typically starts from readily available precursors to construct the 2,6-methano-2H-quinolizin-3(4H)-one core.

  • Reduction to the Alcohol: The ketone is then reduced to the corresponding alcohol, creating the necessary hydroxyl group for esterification.

  • Esterification: The bicyclic alcohol is esterified with an activated form of indole-3-carboxylic acid to yield dolasetron.

Experimental Protocol: A Representative Synthesis

The following is a generalized experimental protocol based on the principles outlined in the patent literature. Specific reagents and conditions may vary.

Step 1: Synthesis of the Bicyclic Alcohol

  • A detailed, multi-step synthesis is required to produce the hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one intermediate. This often involves cycloaddition and rearrangement reactions.

Step 2: Esterification to form Dolasetron

  • Activation of Indole-3-carboxylic acid: Indole-3-carboxylic acid is converted to a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate esterification. For example, reaction with trifluoroacetic anhydride.[11]

  • Esterification Reaction: The activated indole-3-carboxylic acid is reacted with the bicyclic alcohol intermediate in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid generated during the reaction.

  • Workup and Purification: The reaction mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified by crystallization or column chromatography to yield pure dolasetron.

Metabolic Conversion to this compound

The in vivo synthesis of this compound from dolasetron is an enzymatic reduction reaction.

metabolic_conversion Dolasetron Dolasetron This compound This compound Dolasetron->this compound Reduction CarbonylReductase Carbonyl Reductase CarbonylReductase->this compound

Figure 1. Metabolic reduction of Dolasetron to this compound.

Mechanism of Action: 5-HT3 Receptor Antagonism

This compound exerts its antiemetic effect by acting as a highly selective and competitive antagonist of the 5-HT3 receptor.[1][4]

Signaling Pathway of Emesis Induction and Inhibition

Chemotherapeutic agents and radiation therapy can cause damage to the enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin.[4][10] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing the vomiting reflex.[4][6]

This compound blocks this pathway at the initial step by preventing serotonin from binding to the 5-HT3 receptors.

emesis_pathway cluster_periphery Gastrointestinal Tract cluster_cns Central Nervous System Chemotherapy Chemotherapy/ Radiation Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Damage Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferent 5-HT3 Receptors Serotonin_Release->Vagal_Afferents Binds to CTZ Chemoreceptor Trigger Zone (CTZ) & Vomiting Center Vagal_Afferents->CTZ Signal Transmission Vomiting_Reflex Vomiting Reflex CTZ->Vomiting_Reflex This compound This compound This compound->Vagal_Afferents Blocks

Figure 2. Mechanism of action of this compound in inhibiting the emetic reflex.

Receptor Binding Affinity

Structure-Activity Relationship (SAR)

The core structure of this compound is essential for its high-affinity binding to the 5-HT3 receptor. Key structural features include:

  • The Indole Moiety: This group is a common feature in many serotonin receptor ligands and is crucial for receptor recognition.

  • The Ester Linkage: The ester functionality and its spatial orientation are important for proper positioning within the receptor binding pocket.

  • The Bicyclic Amine: This rigid structure holds the pharmacophoric elements in a specific conformation that is optimal for binding.

While detailed SAR studies for this compound were not found in the initial search, the general principles of 5-HT3 antagonist design suggest that modifications to these key areas would significantly impact binding affinity and selectivity.

Conclusion

The discovery of this compound as the active metabolite of dolasetron was a significant step in the development of effective antiemetic therapies. The initial research focused on the synthesis of the parent drug, dolasetron, which is then efficiently converted in vivo to the more pharmacologically active this compound. The high selectivity and potent antagonism of the 5-HT3 receptor by this compound provide a clear mechanism for its clinical efficacy in preventing chemotherapy- and postoperative-induced nausea and vomiting. This guide has provided a detailed overview of the initial synthesis, discovery, and mechanism of action of this compound, offering valuable insights for professionals in the field of drug discovery and development. Further research into the direct synthesis of this compound and more detailed quantitative structure-activity relationship studies could lead to the development of even more effective and safer antiemetic agents.

References

The Cellular Impact of Hydrodolasetron: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Cellular Pathways Modulated by the Active Metabolite of Dolasetron

Introduction

Hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, exerts its primary therapeutic effects through potent and selective antagonism of the serotonin 5-HT3 receptor. This action is central to its clinical efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting. Beyond its well-established role in 5-HT3 receptor blockade, emerging research indicates that this compound also interacts with other cellular pathways, notably cardiac ion channels, and may possess anti-neoplastic properties. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development. Dolasetron is rapidly converted to its active metabolite, this compound, in vivo.[1]

Primary Cellular Pathway: 5-HT3 Receptor Antagonism

The principal mechanism of action of this compound is the competitive and selective blockade of the 5-HT3 receptor, a ligand-gated ion channel.[2][3] These receptors are predominantly located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema.[2][4] The binding of serotonin to these receptors opens a non-selective cation channel, leading to neuronal depolarization.[5][6] this compound's antagonism of this action prevents the initiation of the vomiting reflex.[3]

Quantitative Data: Receptor Binding and Efficacy
ParameterValueCell Line/SystemReference
Receptor Affinity (Ki) Not explicitly found--
Relative Affinity High-[7]
Signaling Pathway Diagram

The binding of serotonin to the 5-HT3 receptor initiates a rapid influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuron.[5][6] This influx of calcium can subsequently trigger downstream signaling cascades. While the primary effect of antagonism is the prevention of this initial depolarization, the downstream consequences of 5-HT3 receptor activation are relevant to understanding the full scope of this compound's action.

G cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-gated Ion Channel) channel Cation Channel (Na+, Ca2+) receptor->channel opens depolarization Neuronal Depolarization channel->depolarization ca_influx Ca2+ Influx channel->ca_influx serotonin Serotonin (5-HT) serotonin->receptor binds This compound This compound This compound->receptor blocks emesis Emesis Reflex depolarization->emesis downstream Downstream Signaling (e.g., CaMKII, ERK activation) ca_influx->downstream downstream->emesis

Figure 1: 5-HT3 Receptor Signaling and this compound Blockade
Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor, a competitive radioligand binding assay is employed. This assay measures the ability of this compound to displace a known radiolabeled 5-HT3 receptor antagonist, such as [3H]granisetron, from its binding site.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells).

  • [3H]granisetron (radioligand).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of [3H]granisetron (typically at or below its Kd value).

    • Increasing concentrations of this compound (for the competition curve) or buffer (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding).

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare 5-HT3 Receptor Membranes start->prep setup Set up 96-well plate: - Membranes - [3H]granisetron - this compound (varying conc.) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash to Separate Bound/Free Ligand incubate->filter count Scintillation Counting filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow

Secondary Cellular Pathway: Cardiac Ion Channel Modulation

This compound has been shown to interact with cardiac ion channels, which can lead to electrocardiographic changes, such as QRS and QTc interval prolongation.[2][9] This is a critical consideration in the safety profile of the drug. The primary ion channels affected are the voltage-gated sodium channels (Nav1.5) and the human Ether-à-go-go-Related Gene (hERG) potassium channels.[8]

Quantitative Data: Ion Channel Blockade

The inhibitory effects of this compound on cardiac ion channels have been quantified using patch-clamp electrophysiology.

ChannelParameterValue (µM)Cell LineReference
hH1 (Nav1.5) IC508.5HEK293[8]
hERG (Kv11.1) IC5012.1HEK293[8]
Signaling Pathway Diagram

The blockade of Nav1.5 and hERG channels by this compound directly affects the cardiac action potential. Inhibition of Nav1.5 slows the rapid depolarization phase (Phase 0), leading to a widening of the QRS complex. Blockade of the hERG channel, which contributes to the delayed rectifier potassium current (IKr), prolongs the repolarization phase (Phase 3), resulting in a longer QT interval.[9]

G cluster_channels Cardiac Ion Channels This compound This compound nav15 Nav1.5 (Sodium Channel) This compound->nav15 blocks herg hERG (Potassium Channel) This compound->herg blocks depolarization Slower Depolarization (Phase 0) nav15->depolarization repolarization Prolonged Repolarization (Phase 3) herg->repolarization qrs QRS Widening depolarization->qrs qtc QTc Prolongation repolarization->qtc

Figure 3: this compound's Effect on Cardiac Ion Channels
Experimental Protocol: Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold-standard method for assessing the effects of compounds on ion channel function.

Objective: To determine the IC50 of this compound for Nav1.5 and hERG channels.

Materials:

  • HEK293 cells stably expressing human Nav1.5 or hERG channels.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP).

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the micropipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply specific voltage-clamp protocols to elicit Nav1.5 or hERG currents.

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing increasing concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the current at each this compound concentration.

    • Measure the peak current amplitude.

    • Plot the percentage of current inhibition against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

G start Start prep Prepare Cells Expressing Ion Channel of Interest start->prep seal Form Gigaohm Seal with Patch Pipette prep->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell record_base Record Baseline Ion Channel Currents whole_cell->record_base apply_drug Apply this compound (Increasing Concentrations) record_base->apply_drug record_drug Record Currents in Presence of Drug apply_drug->record_drug analyze Analyze Data: - Measure Current Inhibition - Determine IC50 record_drug->analyze end End analyze->end

Figure 4: Patch-Clamp Electrophysiology Workflow

Tertiary/Exploratory Cellular Pathway: Anti-cancer Effects

Recent in vitro studies have suggested that dolasetron may have cytotoxic effects on colon cancer cells, indicating a potential for drug repurposing.[10][11] This effect appears to be independent of its 5-HT3 receptor antagonism.

Quantitative Data: Anti-cancer Activity

The cytotoxic effects of dolasetron have been quantified in the HCT116 human colon cancer cell line.

Cell LineParameterValue (µM)Reference
HCT116 IC50150[10][11]
HEK293 (non-cancerous) Viability at 150 µM82.24%[10]
Signaling Pathway Diagram

The precise mechanism for the anti-cancer effects of dolasetron is still under investigation. One study suggests that it may involve the inhibition of the RNA-binding protein PUM1, leading to apoptosis.[10][11]

G dolasetron Dolasetron pum1 PUM1 (RNA-binding protein) dolasetron->pum1 inhibits apoptosis Apoptosis pum1->apoptosis suppresses viability Decreased Cell Viability apoptosis->viability

Figure 5: Proposed Anti-cancer Mechanism of Dolasetron
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the IC50 of dolasetron on a cancer cell line.

Materials:

  • HCT116 cells.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Dolasetron.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of dolasetron and incubate for a specified period (e.g., 48 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each dolasetron concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the dolasetron concentration and determine the IC50 value.

G start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Dolasetron (Varying Concentrations) seed->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data: - Calculate % Viability - Determine IC50 read->analyze end End analyze->end

Figure 6: MTT Cell Viability Assay Workflow

Conclusion

This compound's cellular effects are multifaceted. Its primary therapeutic action is unequivocally linked to the potent antagonism of the 5-HT3 receptor. However, a comprehensive understanding of this compound must also take into account its interactions with cardiac ion channels, which have important safety implications. Furthermore, the preliminary findings of its anti-cancer properties open up new avenues for research and potential therapeutic applications. The data, diagrams, and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the intricate cellular pathways affected by this compound.

References

Hydrodolasetron: A Technical Examination of Potential Off-Target Effects from Preliminary Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrodolasetron, the active metabolite of the 5-HT3 receptor antagonist dolasetron, is primarily recognized for its efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting. Its therapeutic action is attributed to the selective blockade of serotonin 5-HT3 receptors in the central and peripheral nervous systems.[1] However, preliminary in vitro studies have revealed potential off-target interactions, particularly with cardiac ion channels, which warrant careful consideration during drug development and safety assessment. This technical guide provides an in-depth analysis of these preliminary findings, focusing on quantitative data, experimental methodologies, and the signaling pathways involved.

Core Findings: Off-Target Cardiac Ion Channel Interactions

Preliminary studies have identified this compound as an inhibitor of critical cardiac ion channels, an off-target effect that may underlie the electrocardiogram (ECG) abnormalities, such as QRS widening and QTc interval prolongation, observed with dolasetron administration.[2][3] The primary off-target interactions identified are with the human cardiac sodium (Na+) channels (hH1) and the human Ether-à-go-go-Related Gene (hERG) potassium (K+) channels.[2]

Quantitative Data Summary

The inhibitory potency of this compound (MDL 74,156) on these cardiac ion channels has been quantified, providing crucial data for risk assessment. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from in vitro electrophysiology studies.

Target Ion ChannelThis compound (MDL 74,156) IC50 (µM)Reference
Human Cardiac Na+ Channel (hH1)8.5[2]
Human Cardiac K+ Channel (hERG)12.1[2]

Other Potential Off-Target Interactions

While the primary focus of preliminary off-target studies has been on cardiac ion channels, this compound has been noted for its high selectivity for the 5-HT3 receptor. It has been reported to have a low affinity for dopamine receptors, though specific quantitative binding data is not extensively detailed in the reviewed literature.[1] Comprehensive screening against a broader panel of receptors and enzymes is not widely available in the public domain, indicating a potential area for further investigation.

Experimental Protocols

The following section details the likely experimental methodology used to ascertain the off-target effects of this compound on cardiac ion channels, based on standard practices in the field and information from the key cited study.[2]

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The IC50 values for this compound's inhibition of hERG and hH1 channels were determined using whole-cell patch-clamp electrophysiology.[2] This technique allows for the direct measurement of ion channel activity in isolated cells.

Objective: To measure the inhibitory effect of this compound on the currents generated by hERG potassium channels and hH1 sodium channels expressed in a mammalian cell line.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNAs for either the hERG potassium channel or the hH1 sodium channel.

  • Recording Equipment: Patch-clamp amplifier, data acquisition system, and a microscope.

  • Pipettes: Borosilicate glass microelectrodes.

  • Solutions:

    • External Solution (for hERG): Containing (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

    • Pipette Solution (for hERG): Containing (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.

    • External Solution (for hH1): Containing (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, Glucose 5, HEPES 10; pH adjusted to 7.4 with NaOH.

    • Pipette Solution (for hH1): Containing (in mM): CsF 130, NaCl 10, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Test Compound: this compound (MDL 74,156) dissolved in an appropriate vehicle at various concentrations.

Procedure:

  • Cell Preparation: HEK-293 cells expressing the target ion channel are cultured and prepared for electrophysiological recording.

  • Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries and fire-polished to a resistance of 2-5 MΩ when filled with the pipette solution.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the membrane of a single cell.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the entire cell.

  • Voltage Clamp Protocol:

    • For hERG: Cells are held at a potential of -80 mV. To elicit hERG currents, a depolarizing pulse to +20 mV is applied, followed by a repolarizing pulse to -50 mV to measure the tail current.

    • For hH1: Cells are held at -100 mV. A series of depolarizing pulses are applied at a specific frequency (e.g., 3 Hz) to elicit sodium currents.[2]

  • Drug Application: After obtaining a stable baseline recording, various concentrations of this compound are applied to the cell via a perfusion system.

  • Data Analysis: The reduction in the peak tail current (for hERG) or the peak inward current (for hH1) at each drug concentration is measured. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

cluster_0 On-Target Pathway: 5-HT3 Receptor Antagonism Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Channel Cation Channel (Na+, K+, Ca2+) Receptor->Channel Opens This compound This compound This compound->Receptor Blocks Depolarization Neuronal Depolarization Channel->Depolarization Influx Emesis Emetic Signal Depolarization->Emesis Transmits

Caption: On-target signaling pathway of this compound.

cluster_1 Off-Target Pathway: hERG Channel Blockade hERG hERG K+ Channel K_efflux K+ Efflux hERG->K_efflux Mediates Repolarization Cardiac Repolarization hERG->Repolarization Delayed K_efflux->Repolarization Drives AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens Repolarization->AP_Duration Prolonged QT_Interval QT Interval AP_Duration->QT_Interval Determines AP_Duration->QT_Interval Prolonged Arrhythmia Risk of Arrhythmia (Torsades de Pointes) QT_Interval->Arrhythmia Increased This compound This compound This compound->hERG Blocks cluster_2 Experimental Workflow: Whole-Cell Patch Clamp A Cell Preparation (HEK-293 with target channel) B Micropipette Approach A->B C Giga-seal Formation B->C D Whole-Cell Configuration C->D E Baseline Current Recording (Voltage Clamp) D->E F This compound Application (Varying concentrations) E->F G Post-Drug Current Recording F->G H Data Analysis (IC50 Calculation) G->H

References

The Structural-Activity Relationship of Hydrodolasetron: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. This technical guide delves into the structural-activity relationship (SAR) of this compound, providing a comprehensive overview of its mechanism of action, binding characteristics, and the molecular determinants of its interaction with the 5-HT3 receptor. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate critical pathways and workflows, serving as a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Role of the 5-HT3 Receptor in Emesis

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors.[1] These receptors are predominantly located on peripheral vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) of the central nervous system.[2][3] Upon activation by serotonin (5-hydroxytryptamine), the 5-HT3 receptor undergoes a conformational change, opening a non-selective cation channel and leading to rapid neuronal depolarization.[1] This signaling cascade is a key component of the vomiting reflex, particularly in the context of chemotherapy-induced nausea and vomiting (CINV), where cytotoxic drugs trigger the release of serotonin from enterochromaffin cells in the gut.[2]

This compound exerts its antiemetic effect by competitively blocking the binding of serotonin to the 5-HT3 receptor, thereby preventing the initiation of the emetic signal.[4][5] Dolasetron itself is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its active form, this compound.[3][4]

Molecular Structure and Core Pharmacophore

This compound is an indole derivative, a chemical class shared by other first-generation 5-HT3 receptor antagonists.[3][6] The core structure of this compound consists of a quinolizidinyl moiety linked to an indole-3-carboxylic acid ester. The key pharmacophoric elements essential for high-affinity binding to the 5-HT3 receptor include:

  • An aromatic or heteroaromatic ring: In this compound, this is the indole ring.

  • A carbonyl group: The ester linkage provides this feature.

  • A basic nitrogen atom: Located within the quinolizidine ring system.

Structural-Activity Relationship (SAR) of this compound and Related Compounds

While specific, publicly available tables detailing the systematic variation of this compound's structure and the corresponding changes in 5-HT3 receptor affinity (Ki or IC50 values) are scarce, the broader SAR for indole-based 5-HT3 antagonists provides valuable insights.

Key Structural Features Influencing Activity:

  • Indole Moiety: The indole ring is a crucial feature for binding. Substitutions on the indole ring can modulate affinity and selectivity.

  • Quinolizidine Ring: This bulky, basic moiety plays a significant role in orienting the molecule within the receptor's binding pocket. The stereochemistry of this ring system is critical for optimal interaction.

  • Ester Linkage: The carbonyl group of the ester is a key hydrogen bond acceptor.

It is important to note that while this compound is a potent antagonist, second-generation antagonists like palonosetron exhibit significantly higher binding affinity (over 30-fold greater than first-generation antagonists) and a longer half-life.[6][7][8][9] This is attributed to differences in their chemical structures and their interactions with the 5-HT3 receptor.[7][8][9]

Quantitative Data: A Comparative Overview
CompoundChemical Class5-HT3 Receptor Binding AffinityPlasma Half-life (approx.)
This compound IndoleHigh7.3 hours[10]
OndansetronCarbazoleHigh4 hours[10]
GranisetronIndazoleHigh9 hours[10]
PalonosetronIsoquinolineVery High (>30x first-gen)[6][7][8][9]40 hours[10]

Note: "High" and "Very High" are qualitative descriptors based on literature comparisons. Specific quantitative values are highly dependent on the assay conditions.

Experimental Protocols

The determination of the binding affinity and functional activity of compounds like this compound relies on standardized in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the 5-HT3 receptor by competing with a radiolabeled ligand. A common radioligand used is [3H]GR65630.

Objective: To determine the inhibitor constant (Ki) of this compound and its analogs for the 5-HT3 receptor.

Materials:

  • Membrane preparations from cells expressing 5-HT3 receptors (e.g., HEK293 cells) or from tissues with high receptor density (e.g., bovine area postrema).[11]

  • Radioligand: [3H]GR65630.[11][12]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound and analogs) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like tropisetron).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, [3H]GR65630 (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-radiolabeled antagonist.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Functional Assay

This assay measures the ability of a compound to antagonize the ion channel function of the 5-HT3 receptor.

Objective: To determine the functional potency (e.g., IC50) of this compound and its analogs in inhibiting serotonin-induced currents.

Materials:

  • Cells expressing functional 5-HT3 receptors (e.g., Xenopus oocytes injected with 5-HT3 receptor cRNA or a neuronal cell line).

  • Patch-clamp or two-electrode voltage-clamp setup.

  • External and internal recording solutions.

  • Serotonin (agonist).

  • Test compounds (this compound and analogs).

Methodology:

  • Cell Preparation: Culture and prepare the cells for electrophysiological recording.

  • Recording Setup: Establish a whole-cell or two-electrode voltage-clamp configuration.

  • Agonist Application: Apply a known concentration of serotonin to the cell to elicit an inward current mediated by the 5-HT3 receptor.

  • Antagonist Application: Co-apply serotonin with varying concentrations of the test compound.

  • Measurement: Record the peak amplitude of the serotonin-induced current in the absence and presence of the antagonist.

  • Data Analysis: Plot the percentage of inhibition of the serotonin-induced current against the logarithm of the antagonist concentration. Determine the IC50 value from the concentration-response curve.

Visualizing Key Pathways and Workflows

5-HT3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by serotonin binding to the 5-HT3 receptor and the inhibitory action of this compound.

G cluster_0 Presynaptic Neuron / Enterochromaffin Cell cluster_1 Postsynaptic Neuron cluster_2 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin Serotonin (5-HT) Receptor Extracellular Domain Ion Channel Intracellular Domain Serotonin->Receptor:p Binds Na_K_Ca Na+, K+, Ca2+ Influx Receptor:c->Na_K_Ca Opens Depolarization Neuronal Depolarization Na_K_Ca->Depolarization Leads to Signal Emetic Signal Propagation Depolarization->Signal This compound This compound This compound->Receptor:p Blocks Binding

Caption: 5-HT3 Receptor Signaling and this compound Inhibition.

Radioligand Binding Assay Workflow

This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

G A Prepare 5-HT3 Receptor Membrane Suspension B Incubate Membranes with: - [3H]Radioligand - Test Compound (Varying Conc.) - Control (No Compound) - Non-specific Binding Control A->B C Separate Bound and Free Ligand (Vacuum Filtration) B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Radioligand Binding Assay Workflow.

Logical Relationship of Dolasetron to this compound

This diagram illustrates the metabolic conversion of the prodrug dolasetron to its active form, this compound.

G Dolasetron Dolasetron (Prodrug) CarbonylReductase Carbonyl Reductase Dolasetron->CarbonylReductase This compound This compound (Active Metabolite) CarbonylReductase->this compound Metabolism HT3R 5-HT3 Receptor Antagonism This compound->HT3R

Caption: Metabolic Activation of Dolasetron.

Conclusion

This compound is a well-established and effective 5-HT3 receptor antagonist. Its structural-activity relationship is rooted in the key pharmacophoric features of the indole class of antagonists. While a detailed quantitative SAR for a broad series of this compound analogs is not publicly available, the comparative data and the understanding of the general SAR for this class of compounds provide a solid foundation for further research and drug development efforts. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for researchers investigating the pharmacology of 5-HT3 receptor antagonists. Future work in this area could focus on leveraging computational modeling to predict the binding affinities of novel this compound analogs and to further elucidate the molecular interactions governing ligand recognition at the 5-HT3 receptor.

References

Early-Stage Research on Hydrodolasetron for Novel Therapeutic Uses: A Technical Assessment of the Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – Hydrodolasetron, the active metabolite of the 5-HT3 receptor antagonist dolasetron, is a well-established therapeutic agent for the management of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3] While its efficacy in this indication is well-documented, a comprehensive review of publicly available scientific literature reveals a notable scarcity of early-stage research into novel therapeutic applications for this compound. This technical guide provides an overview of the existing knowledge on this compound and explores the potential for future research based on the broader class of 5-HT3 receptor antagonists.

Core Pharmacology of this compound

Dolasetron is rapidly and completely metabolized to this compound by carbonyl reductase.[4] this compound is a highly potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[3][4][5] Its established antiemetic effect is mediated by the blockade of 5-HT3 receptors on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3][4] Information from drug labels and pharmacological reviews consistently indicates that this compound has a low affinity for other serotonin receptor subtypes and dopamine receptors, highlighting its specificity.[3][4][5]

Pharmacokinetic Profile of this compound

A summary of the key pharmacokinetic parameters of this compound is presented in Table 1. This data is primarily derived from studies related to its antiemetic use.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1 hour (oral administration)[6]
Elimination Half-life (t½) 8.1 hours (oral administration)[6]
Apparent Absolute Bioavailability ~75%[6]
Primary Metabolism Carbonyl reductase (Dolasetron to this compound); CYP2D6 (Hydroxylation of this compound)[4][7]
Excretion Approximately two-thirds in urine and one-third in feces[6]

Established Therapeutic Indication: Antiemesis

The clinical development and application of this compound have been overwhelmingly focused on the prevention and treatment of nausea and vomiting.

Experimental Protocol for Antiemetic Efficacy Studies (Generalized)

Clinical trials evaluating the antiemetic efficacy of dolasetron (and by extension, this compound) typically follow a double-blind, randomized, controlled design. A generalized protocol is as follows:

  • Patient Population: Patients undergoing moderately or highly emetogenic chemotherapy, or patients scheduled for surgery with a risk of postoperative nausea and vomiting.

  • Treatment Arms:

    • Dolasetron administered orally or intravenously at specified doses (e.g., 100 mg orally).[4]

    • Placebo control or an active comparator (e.g., another 5-HT3 antagonist like ondansetron).

  • Primary Endpoints:

    • Complete response rate (defined as no emetic episodes and no use of rescue antiemetic medication) within a specified timeframe (e.g., 24 hours post-chemotherapy).

  • Secondary Endpoints:

    • Severity and frequency of nausea.

    • Time to first emetic episode.

    • Patient global satisfaction with antiemetic therapy.

  • Data Collection: Patient diaries, and investigator assessments.

Signaling Pathway for Antiemetic Action

The established mechanism of action for this compound in preventing emesis is depicted below.

cluster_periphery Peripheral (GI Tract) cluster_cns Central Nervous System Chemo_Radiation Chemotherapy/ Radiation Enterochromaffin_Cells Enterochromaffin Cells Chemo_Radiation->Enterochromaffin_Cells Damage Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release HT3R_Peripheral 5-HT3 Receptor Serotonin_Release->HT3R_Peripheral Binds to Vagal_Afferents Vagal Afferents Vomiting_Center Vomiting Center (Medulla) Vagal_Afferents->Vomiting_Center Signal to HT3R_Peripheral->Vagal_Afferents Activates CTZ Chemoreceptor Trigger Zone (Area Postrema) CTZ->Vomiting_Center Stimulates Vomiting_Reflex Nausea & Vomiting Vomiting_Center->Vomiting_Reflex HT3R_Central 5-HT3 Receptor HT3R_Central->CTZ Activates Serotonin_Release_Central Serotonin (5-HT) Serotonin_Release_Central->HT3R_Central Binds to This compound This compound This compound->HT3R_Peripheral Blocks This compound->HT3R_Central Blocks

Caption: Antiemetic signaling pathway blocked by this compound.

Exploration of Novel Therapeutic Uses: A Gap in this compound-Specific Research

Potential Areas for Future Research Based on Class Effects
  • Irritable Bowel Syndrome (IBS): Other 5-HT3 receptor antagonists, such as alosetron, are approved for the treatment of diarrhea-predominant IBS (IBS-D). The mechanism is thought to involve the modulation of visceral sensation and colonic transit time. Preclinical studies in animal models of IBS could be a starting point to evaluate the potential of this compound in this indication.

  • Neuropathic Pain: There is some evidence to suggest that 5-HT3 receptor antagonists may have analgesic effects in certain pain states. The proposed mechanism involves the modulation of serotonergic pathways in the spinal cord that are involved in pain processing. Preclinical studies using established animal models of neuropathic pain would be necessary to explore this potential for this compound.

  • Anxiety Disorders: Some animal studies have suggested anxiolytic-like effects for certain 5-HT3 receptor antagonists. The underlying mechanism is thought to be related to the modulation of serotonergic activity in brain regions associated with fear and anxiety, such as the amygdala and hippocampus. Further investigation in validated animal models of anxiety would be required to determine if this compound possesses similar properties.

Logical Workflow for Investigating Novel Therapeutic Uses

The following diagram outlines a potential experimental workflow for investigating novel applications of this compound.

cluster_preclinical Preclinical Research cluster_clinical Clinical Development Target_Identification Target Identification (e.g., Pain, Anxiety, IBS) In_Vitro In Vitro Studies (Receptor Binding Assays) Target_Identification->In_Vitro Animal_Models Animal Models of Disease (e.g., Neuropathic Pain, Anxiety Models) In_Vitro->Animal_Models Dose_Response Dose-Response & Efficacy Studies Animal_Models->Dose_Response Phase_I Phase I Clinical Trials (Safety & Pharmacokinetics in Humans) Dose_Response->Phase_I Transition to Clinical Phase_II Phase II Clinical Trials (Proof-of-Concept & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Experimental workflow for novel drug development.

Conclusion and Future Directions

This compound remains a cornerstone in the management of emesis due to its well-defined mechanism of action and favorable pharmacokinetic profile. However, the exploration of its therapeutic potential beyond this established indication is a significant unmet area of research. The lack of publicly available data on novel applications of this compound presents a clear opportunity for the scientific community. Future preclinical research focusing on its effects in validated models of pain, anxiety, and irritable bowel syndrome is warranted to determine if this compound shares the broader therapeutic potential observed with other members of the 5-HT3 receptor antagonist class. Such studies would be the critical first step in potentially expanding the clinical utility of this well-established molecule.

References

Methodological & Application

Application Note: A Validated HPLC-ESI-MS Method for the Simultaneous Quantification of Dolasetron and its Active Metabolite, Hydrodolasetron, in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method for the simultaneous determination of the antiemetic drug Dolasetron and its major active metabolite, Hydrodolasetron, in human plasma. The protocol employs a highly efficient salt-induced phase separation extraction (SIPSE) for sample preparation, offering excellent recovery and minimal matrix effects.[1] This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, providing reliable and accurate quantification of both analytes.

Introduction

Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[2] Following administration, Dolasetron is rapidly and completely metabolized to this compound, which is the major clinically relevant and active species.[3][4][5][6] Therefore, a sensitive and specific analytical method for the simultaneous quantification of both Dolasetron and this compound is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for an HPLC-ESI-MS method that has been successfully applied to pharmacokinetic studies of Dolasetron.[1]

Metabolic Pathway of Dolasetron

Dolasetron undergoes rapid and extensive metabolism, primarily through reduction by carbonyl reductase to form its active metabolite, this compound.[4][6]

Dolasetron Dolasetron Metabolism Carbonyl Reductase Dolasetron->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound Reduction

Metabolic conversion of Dolasetron to this compound.

Experimental Workflow

The analytical workflow consists of sample preparation using the SIPSE method, followed by chromatographic separation via HPLC and subsequent detection by ESI-MS.

cluster_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample is Add Internal Standard (Ondansetron) plasma->is acetonitrile Add Acetonitrile is->acetonitrile carbonate Add 2 mol/L Sodium Carbonate acetonitrile->carbonate vortex Vortex & Centrifuge carbonate->vortex supernatant Collect Supernatant vortex->supernatant hplc HPLC Separation supernatant->hplc ms ESI-MS Detection hplc->ms data Data Acquisition & Analysis ms->data

Experimental workflow for the analysis of Dolasetron and this compound.

Experimental Protocols

Materials and Reagents
  • Dolasetron mesylate reference standard

  • This compound reference standard

  • Ondansetron (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Sodium Carbonate (AR grade)

  • Milli-Q water

  • Human plasma (drug-free)

Standard and Quality Control Sample Preparation
  • Stock Solutions : Prepare individual stock solutions of Dolasetron (240 µg/mL) and this compound (380 µg/mL) in a 1:1 (v/v) mixture of acetonitrile and water. Prepare the internal standard (Ondansetron) stock solution at 16.0 µg/mL in acetonitrile.[7] Store all stock solutions at -40°C.

  • Calibration Standards and Quality Control (QC) Samples : Prepare working solutions by diluting the stock solutions with the acetonitrile-water mixture. Spike drug-free human plasma with the working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[7]

Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)

This method combines protein precipitation, analyte extraction, and sample cleanup into a single, efficient step.[1]

  • To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 200 µL of acetonitrile and vortex mix.

  • Add 2 mol/L sodium carbonate aqueous solution to induce phase separation.[1]

  • Vortex the mixture thoroughly and then centrifuge.

  • Transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.

  • Inject 10 µL of the prepared sample into the HPLC-ESI-MS system.[7]

The SIPSE method demonstrates high extraction efficiency with recoveries exceeding 96% for Dolasetron, this compound, and the internal standard.[1]

HPLC-ESI-MS Method Parameters

Chromatographic Conditions

The chromatographic separation is performed on an HPLC system with the following parameters:

ParameterValue
Column Ultimate XB-C18 (250 x 4.6 mm)[7]
Mobile Phase Acetonitrile and aqueous phase (details not specified in the provided search results)
Flow Rate 0.2 mL/min into the ESI source (post-column split)[7]
Column Temperature Ambient
Injection Volume 10 µL[7]
Mass Spectrometric Conditions

The mass spectrometer is operated in positive ion mode with the following settings:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Mode Selected Ion Monitoring (SIM)[7]
Desolvation Gas Nitrogen at 450 L/h[7]
Cone Gas Nitrogen at 80 L/h[7]
Capillary Voltage 4.0 kV[7]
Cone Voltage 34 V[7]
Desolvation Temperature 250°C[7]
Source Temperature 135°C[7]

Quantitative Data

The method was validated for its linearity, sensitivity, and precision.

Monitored Ions

The following mass-to-charge ratios (m/z) were monitored in SIM mode:

Analytem/z
Dolasetron 325[7]
This compound 327[7]
Ondansetron (IS) 294[7]
Method Validation Parameters
ParameterDolasetronThis compound
Linearity Range (ng/mL) 7.9 - 4750.0[1]4.8 - 2855.1[1]
Correlation Coefficient (r²) > 0.997[1]> 0.997[1]
Limit of Quantification (LOQ) (ng/mL) 7.9[1]4.8[1]
Intra-day Repeatability < 10%[1]< 10%[1]
Inter-day Repeatability < 10%[1]< 10%[1]
Extraction Recovery (SIPSE) > 96%[1]> 96%[1]

Conclusion

The described HPLC-ESI-MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Dolasetron and its active metabolite, this compound, in human plasma. The use of the salt-induced phase separation extraction technique for sample preparation offers significant advantages in terms of efficiency and cleanliness of the extract.[1] This validated method is a valuable tool for researchers and drug development professionals engaged in the pharmacokinetic and clinical evaluation of Dolasetron.

References

Application Notes and Protocols for Salt-Induced Phase Separation Extraction (SIPSE) of Hydrodolasetron

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrodolasetron is the primary active metabolite of dolasetron, a potent 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in the context of chemotherapy.[1][2] Accurate quantification of this compound in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioavailability studies. Salt-Induced Phase Separation Extraction (SIPSE) has emerged as a rapid, efficient, and straightforward method for the sample pretreatment of this compound prior to analysis by techniques like High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).[1][2][3]

The SIPSE method combines protein precipitation, analyte extraction, and sample cleanup into a single, streamlined process.[1][3] This technique offers significant advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), including higher extraction efficiency, reduced matrix effects, and operational simplicity.[1][2]

Principle of SIPSE

SIPSE operates on the principle of "salting-out," where a water-miscible organic solvent (e.g., acetonitrile) is forced to separate from an aqueous sample upon the addition of a high concentration of salt.[4][5] This creates a biphasic system, with the analytes of interest partitioning into the organic layer, which can then be easily collected for analysis. This method is particularly effective for extracting polar compounds from complex biological samples.[6]

Advantages of SIPSE for this compound Extraction
  • High Extraction Recovery: SIPSE demonstrates superior extraction efficiency for this compound, with recovery rates exceeding 96%.[1][3]

  • Simplicity and Speed: The method integrates several sample preparation steps into one, significantly reducing sample handling and overall processing time.[1][3]

  • Minimal Matrix Interference: Compared to other techniques, SIPSE shows lower matrix effects, leading to more accurate and reliable analytical results.[1][3]

  • Cost-Effectiveness: The use of common laboratory reagents and the reduction in procedural complexity make SIPSE a cost-effective option.

Quantitative Data Summary

The following tables summarize the key quantitative data from a study optimizing the SIPSE method for this compound in human plasma, followed by HPLC-ESI-MS analysis.[1][3]

Table 1: Comparison of Extraction Methods for this compound

Pretreatment MethodExtraction Recovery (%) for this compound
Salt-Induced Phase Separation Extraction (SIPSE) >96%
Albumin Precipitation< 50%
Liquid-Liquid Extraction (LLE)~80%
Hydrophobic Solvent-Induced Phase Separation< 70%
Subzero-Temperature Induced Phase Separation< 90%

Table 2: Optimized SIPSE Method Parameters and Performance

ParameterValue/Result
Organic Solvent Acetonitrile
Salting-out Agent 2 mol/L Sodium Carbonate (Na₂CO₃)
Linearity Range 4.8 - 2855.1 ng/mL
Correlation Coefficient (r²) > 0.997
Limit of Quantification (LOQ) 4.8 ng/mL
Intra-day Repeatability < 10%
Inter-day Repeatability < 10%

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Ondansetron (Internal Standard - IS)

  • Human plasma (drug-free)

  • Acetonitrile (HPLC grade)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized water

  • Polypropylene centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Internal Standard (IS) Working Solution: Prepare a 1.6 µg/mL solution of Ondansetron in a suitable solvent.

  • Sodium Carbonate Solution: Prepare a 2 mol/L aqueous solution of sodium carbonate.

SIPSE Protocol for this compound from Human Plasma
  • Sample Aliquoting: Pipette 0.2 mL of human plasma into a 1.5 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 1.6 µg/mL IS working solution to the plasma sample.

  • Salting-out Agent Addition: Add 0.2 mL of the 2 mol/L sodium carbonate solution.

  • Organic Solvent Addition: Add 0.4 mL of acetonitrile to the mixture.

  • Vortexing: Vortex the tube vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 13,400 rpm for 5 minutes. This will induce phase separation, resulting in a clear interface between the upper acetonitrile layer and the lower aqueous/precipitated protein layer.

  • Supernatant Collection: Carefully aspirate the upper acetonitrile-rich phase.

  • Analysis: Inject an appropriate volume (e.g., 10 µL) of the collected supernatant directly into the HPLC-ESI-MS system for analysis.

Visualizations

Experimental Workflow for SIPSE of this compound

SIPSE_Workflow Start Start: Human Plasma Sample (0.2 mL) Add_IS Add Internal Standard (10 µL of 1.6 µg/mL Ondansetron) Start->Add_IS Add_Salt Add Salting-out Agent (0.2 mL of 2M Na₂CO₃) Add_IS->Add_Salt Add_Solvent Add Organic Solvent (0.4 mL Acetonitrile) Add_Salt->Add_Solvent Vortex Vortex Mix (30 seconds) Add_Solvent->Vortex Centrifuge Centrifuge (13,400 rpm for 5 min) Vortex->Centrifuge Phase_Separation Phase Separation (Upper: Acetonitrile Lower: Aqueous/Protein) Centrifuge->Phase_Separation Collect Collect Upper Acetonitrile Phase Phase_Separation->Collect Analyze Analyze via HPLC-ESI-MS Collect->Analyze

Caption: Workflow of the SIPSE protocol for this compound.

Logical Relationship of SIPSE Components

SIPSE_Components SIPSE Salt-Induced Phase Separation Extraction (SIPSE) Outcome High Recovery Extraction of this compound SIPSE->Outcome Results in Plasma Biological Matrix (Human Plasma) Plasma->SIPSE Contains This compound Analyte (this compound) This compound->Plasma Is in Acetonitrile Water-Miscible Organic Solvent (Acetonitrile) Acetonitrile->SIPSE Added to Salt Salting-out Agent (Sodium Carbonate) Salt->SIPSE Added to

Caption: Key components and their roles in the SIPSE process.

References

Application Notes and Protocols for Hydrodolasetron Administration in Animal Models of Emesis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the administration of hydrodolasetron (the active metabolite of dolasetron) in common animal models of emesis. The information is intended for researchers, scientists, and drug development professionals working to evaluate the efficacy of anti-emetic compounds.

Introduction

Dolasetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] Following administration, it is rapidly converted to its active metabolite, this compound, which is responsible for its pharmacological effects.[1][3] this compound exerts its anti-emetic effects by inhibiting 5-HT3 receptors both centrally, in the chemoreceptor trigger zone (CTZ) of the area postrema, and peripherally, on vagal nerve terminals in the gastrointestinal tract.[1][2] This blockade prevents the activation of the vomiting reflex initiated by emetogenic stimuli such as chemotherapy and radiation.[1][2]

Common animal models for studying emesis include ferrets, dogs, and the house musk shrew (Suncus murinus), as common laboratory rodents like rats and mice lack a vomiting reflex.[4][5]

Data Presentation: Efficacy of Dolasetron in Animal Models

The following tables summarize the quantitative data on the efficacy of dolasetron in preventing emesis induced by various stimuli in different animal models.

Table 1: Efficacy of Dolasetron (administered as Dolasetron Mesylate) against Cisplatin-Induced Emesis in Dogs

ParameterValueReference
EmetogenCisplatin[6]
Animal ModelDog[6]
Dolasetron DoseNot specified in abstract[6]
Route of AdministrationIntravenous (IV) or Oral (p.o.)[6]
EfficacyDAU 6215 (a 5-HT3 antagonist) was found to be more potent than ondansetron and metoclopramide. While direct quantitative data for dolasetron was not in the abstract, it belongs to the same class of drugs.[6]
Pre-treatment TimeNot specified[6]

Table 2: Efficacy of Dolasetron (administered as Dolasetron Mesylate) against Doxorubicin and Radiation-Induced Emesis in Ferrets

ParameterValueReference
EmetogenDoxorubicin or X-ray exposure[6]
Animal ModelFerret[6]
Dolasetron DoseNot specified in abstract, but a related compound (DAU 6215) was effective at 0.1-1 mg/kg.[6]
Route of AdministrationIntravenous (IV) or Oral (p.o.)[6]
EfficacyDAU 6215, a 5-HT3 antagonist, prevented the vomiting response. It was noted that ondansetron's efficacy decreased with a longer pretreatment time, while DAU 6215's did not.[6]
Pre-treatment TimeUp to 2 hours[6]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Chemotherapy-Induced Emesis and this compound Action

G Chemotherapy Chemotherapeutic Agent (e.g., Cisplatin) Enterochromaffin Enterochromaffin Cells (Small Intestine) Chemotherapy->Enterochromaffin stimulates Serotonin Serotonin (5-HT) Release Enterochromaffin->Serotonin 5HT3_Peripheral 5-HT3 Receptors Serotonin->5HT3_Peripheral binds to 5HT3_Central 5-HT3 Receptors Serotonin->5HT3_Central also binds to Vagal_Afferents Vagal Afferent Nerve Terminals Vomiting_Center Vomiting Center (Medulla) Vagal_Afferents->Vomiting_Center signals to 5HT3_Peripheral->Vagal_Afferents activates Emesis Emesis (Vomiting Reflex) Vomiting_Center->Emesis initiates CTZ Chemoreceptor Trigger Zone (Area Postrema) CTZ->Vomiting_Center stimulates 5HT3_Central->CTZ activates This compound This compound This compound->5HT3_Peripheral blocks This compound->5HT3_Central blocks

Caption: Mechanism of chemotherapy-induced emesis and this compound's inhibitory action.

General Experimental Workflow for Anti-Emetic Studies

G Animal_Acclimatization Animal Acclimatization (e.g., Ferrets, Dogs) Baseline_Observation Baseline Observation Animal_Acclimatization->Baseline_Observation Randomization Randomization into Treatment Groups Baseline_Observation->Randomization Drug_Administration Drug Administration (Vehicle, this compound) Randomization->Drug_Administration Emetogen_Challenge Emetogen Challenge (e.g., Cisplatin, Morphine) Drug_Administration->Emetogen_Challenge Observation_Period Observation Period (e.g., 4-8 hours for acute, >24 hours for delayed) Emetogen_Challenge->Observation_Period Data_Collection Data Collection (Number of retches/vomits, behavioral scoring) Observation_Period->Data_Collection Data_Analysis Data Analysis and Statistical Comparison Data_Collection->Data_Analysis

Caption: A typical experimental workflow for evaluating anti-emetic drug efficacy.

Experimental Protocols

Protocol 1: Cisplatin-Induced Emesis in the Ferret

This model is widely used to assess both acute and delayed emesis, mimicking the side effects of chemotherapy in humans.[4][7]

1. Animals:

  • Species: Male or female ferrets (Mustela putorius furo)

  • Weight: 1.0 - 2.0 kg

  • Acclimatization: House individually for at least 7 days prior to the experiment with free access to food and water.

2. Materials:

  • Dolasetron mesylate (to be metabolized to this compound)

  • Vehicle (e.g., sterile saline)

  • Cisplatin

  • Anesthetic (e.g., isoflurane for brief procedures)

  • Observation cages with a clear viewing panel and a grid floor to separate the animal from excreta.

3. Procedure:

  • Fasting: Fast animals overnight (approximately 18 hours) before the experiment, with water available ad libitum.

  • Drug Administration:

    • Administer dolasetron or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). A typical pretreatment time is 30-60 minutes before the emetogen.

    • While specific doses for dolasetron are not detailed in the provided abstracts, a starting point based on related 5-HT3 antagonists could be in the range of 0.1 to 1.0 mg/kg.[6] Dose-response studies are recommended.

  • Emetogen Challenge:

    • Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.[4][8] A lower dose (5 mg/kg) is often used for studying delayed emesis over a 72-hour period.[4]

  • Observation:

    • Place the ferret in an observation cage immediately after cisplatin administration.

    • Observe continuously for at least 4-8 hours for acute emesis.[9] For delayed emesis, observation can be continuous or at frequent intervals for up to 72 hours.[9]

    • Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). An emetic episode is often defined as one or more retches and/or vomits, separated from the next by at least a 5-minute interval.

  • Data Analysis: Compare the number of emetic episodes between the dolasetron-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Protocol 2: Cisplatin-Induced Emesis in the Dog

Dogs are another common large animal model for emesis research, with physiological responses that can be comparable to humans.[7][10]

1. Animals:

  • Species: Beagle dogs are commonly used.

  • Weight: 8 - 15 kg

  • Acclimatization: Acclimatize dogs to the laboratory environment and handling procedures.

2. Materials:

  • Dolasetron mesylate

  • Vehicle (e.g., sterile saline)

  • Cisplatin

  • Catheters for intravenous administration.

3. Procedure:

  • Fasting: Fast dogs overnight prior to the study, with free access to water.

  • Drug Administration:

    • Administer dolasetron or vehicle intravenously 30-60 minutes before the cisplatin challenge.

  • Emetogen Challenge:

    • Administer cisplatin intravenously. A dose of 18 mg/m² has been used to induce nausea and vomiting.[11]

  • Observation:

    • Observe the dogs continuously for 8 hours following cisplatin administration.[11]

    • Record the number of vomiting episodes and assess nausea-related behaviors (e.g., salivation, lip-licking, restlessness).[11]

  • Data Analysis: Compare the incidence and frequency of vomiting, as well as nausea scores, between the treatment groups.

Protocol 3: Motion- or Cisplatin-Induced Emesis in the House Musk Shrew (Suncus murinus)

The house musk shrew is a small mammal model for emesis research, offering advantages in terms of housing and drug quantities.[12][13]

1. Animals:

  • Species: Male or female house musk shrews (Suncus murinus)

  • Acclimatization: House individually with food and water available ad libitum.

2. Materials:

  • Dolasetron mesylate

  • Vehicle

  • Cisplatin (for chemotherapy-induced emesis)

  • A horizontal shaker for motion-induced emesis.

3. Procedure for Motion-Induced Emesis:

  • Drug Administration: Administer dolasetron or vehicle (e.g., orally or intraperitoneally) 30-60 minutes prior to the motion challenge.

  • Emetogen Challenge: Place the shrew in a small container on a horizontal shaker (e.g., 4 cm displacement at 1 Hz) for a set duration (e.g., 10 minutes).[14]

  • Observation: Observe the animal during and immediately after the motion challenge for emetic episodes.

4. Procedure for Cisplatin-Induced Emesis:

  • Drug Administration: Administer dolasetron or vehicle prior to cisplatin.

  • Emetogen Challenge: Administer cisplatin (e.g., 30 mg/kg, intraperitoneally).[14]

  • Observation: Observe the shrews for at least 2 hours, recording the number of emetic episodes.[13]

5. Data Analysis: For both protocols, compare the number of emetic episodes between the dolasetron and vehicle groups.

References

Application Note: Optimization of Sample Pretreatment for Hydrodolasetron Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and comparison of various sample pretreatment methods for the accurate quantification of hydrodolasetron, the active metabolite of dolasetron, in human plasma. The protocols and data presented herein are intended to guide researchers in selecting and implementing the most efficient method for their bioanalytical needs.

Introduction

Dolasetron is a potent serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in chemotherapy patients.[1] Following administration, dolasetron is rapidly and extensively metabolized to this compound, which is largely responsible for the drug's therapeutic effect.[1][2] Accurate measurement of this compound concentrations in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Effective sample pretreatment is a critical step in the bioanalytical workflow to remove interfering substances such as proteins and phospholipids from the plasma matrix, thereby enhancing the accuracy, precision, and sensitivity of analytical methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][3] This note details and compares five distinct sample pretreatment techniques:

  • Albumin Precipitation (AP)

  • Liquid-Liquid Extraction (LLE)

  • Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE)

  • Subzero-Temperature Induced Phase Separation Extraction (STIPSE)

  • Salt-Induced Phase Separation Extraction (SIPSE)

Among these, Salt-Induced Phase Separation Extraction (SIPSE) has demonstrated superior performance, offering high extraction efficiency and minimal matrix interference in a simple, rapid procedure.[3]

Metabolic Pathway of Dolasetron

Dolasetron undergoes rapid reduction by carbonyl reductase to form its major and pharmacologically active metabolite, this compound.[2] This metabolite is further metabolized by cytochrome P450 enzymes, primarily CYP2D6 and to a lesser extent CYP3A4, through hydroxylation and N-oxidation.[2]

Dolasetron Metabolism Dolasetron Dolasetron This compound This compound (Active Metabolite) Dolasetron->this compound Carbonyl Reductase Metabolites Further Metabolites (e.g., Hydroxylated, N-oxide) This compound->Metabolites CYP2D6, CYP3A4

Figure 1: Metabolic conversion of dolasetron to this compound.

Comparison of Pretreatment Methods

The selection of an appropriate sample pretreatment method is pivotal for reliable bioanalysis. The efficiency of five different methods was evaluated based on extraction recovery and matrix effects for both dolasetron and its metabolite, this compound.

Data Summary

The following table summarizes the quantitative performance of each pretreatment method. Data is presented as the mean percentage for extraction recovery and matrix effect.

Pretreatment Method Analyte Extraction Recovery (%) Matrix Effect (%)
Albumin Precipitation (AP) Dolasetron97.885.6
This compound98.283.7
Liquid-Liquid Extraction (LLE) Dolasetron81.598.5
This compound79.797.9
HSIPSE Dolasetron92.490.1
This compound91.888.5
STIPSE Dolasetron95.386.2
This compound94.684.3
Salt-Induced Phase Separation (SIPSE) Dolasetron 98.6 97.8
This compound 96.5 96.4

Data sourced from a comparative study on pretreatment methods for dolasetron and this compound.[1][3]

Experimental Protocols

Detailed protocols for each of the five evaluated sample pretreatment methods are provided below. For all protocols, plasma samples should be thawed at room temperature and vortexed to ensure homogeneity before processing.[1]

Protocol: Salt-Induced Phase Separation Extraction (SIPSE)

This method is recommended for its high efficiency and simplicity.[3] It involves protein precipitation and simultaneous extraction of the analyte into an acetonitrile phase, which is separated by the addition of a salt solution.

SIPSE_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Separation cluster_2 Sample Analysis A Pipette 0.2 mL Human Plasma into a polypropylene tube B Add 10 µL Internal Standard (IS) (e.g., 1.6 µg/mL Ondansetron) A->B C Add 0.2 mL of 2 mol/L Sodium Carbonate Solution B->C D Add 0.4 mL Acetonitrile C->D E Vortex the mixture for 30 seconds D->E F Centrifuge at 13,400 rpm for 5 minutes E->F G Transfer the upper acetonitrile-rich phase to an autosampler vial F->G H Inject into HPLC-MS/MS System G->H

Figure 2: Workflow for the SIPSE protocol.

Methodology:

  • Pipette 0.2 mL of human plasma into a clean polypropylene tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., Ondansetron, 1.6 µg/mL).

  • Sequentially add 0.2 mL of a 2 mol/L sodium carbonate aqueous solution.[1]

  • Add 0.4 mL of acetonitrile.[1]

  • Vortex the mixture vigorously for approximately 30 seconds.[1]

  • Centrifuge the sample at 13,400 rpm for 5 minutes. This will result in a clear separation of two phases.[1]

  • Carefully transfer the upper acetonitrile-rich layer to an autosampler vial for analysis.

Protocol: Albumin Precipitation (AP)

A common and straightforward method for protein removal using an organic solvent.

Methodology:

  • Pipette 0.2 mL of human plasma into a polypropylene tube.

  • Add 10 µL of the IS working solution (1.6 µg/mL).

  • Add 0.4 mL of methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Centrifuge at 13,400 rpm for 15 minutes.[1]

  • Transfer 200 µL of the resulting supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.[1]

Protocol: Liquid-Liquid Extraction (LLE)

A multi-step extraction technique used to separate analytes based on their relative solubilities in two different immiscible liquids.

Methodology:

  • To 0.2 mL of plasma, add the internal standard.

  • Perform an initial extraction by adding ethyl acetate–n-hexane (3:1, v/v) and vortexing.[1]

  • Centrifuge to separate the layers and transfer the organic (upper) phase to a new tube.

  • Perform a back-extraction by adding 0.1 mol/L hydrochloric acid to the organic phase. Vortex and centrifuge.[1]

  • Discard the organic phase and alkalinize the aqueous phase.

  • Perform a second extraction by adding ethyl acetate–n-hexane. Vortex and centrifuge.[1]

  • Transfer the final organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.[1]

  • Reconstitute the residue in the mobile phase for analysis.

Protocol: Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE)

This method utilizes a small amount of a hydrophobic solvent to induce phase separation.

Methodology:

  • Pipette 0.2 mL of plasma containing the IS into a tube.

  • Add 0.2 mL of acetonitrile and mix well.[1]

  • Add 0.02 mL of chloroform.[1]

  • Vortex the mixture and then centrifuge to achieve clear phase separation.[1]

  • Transfer 100 µL of the upper acetonitrile-rich phase into an autosampler vial.[1]

  • Inject an aliquot (e.g., 10 µL) for analysis.[1]

Protocol: Subzero-Temperature Induced Phase Separation Extraction (STIPSE)

This technique uses low temperatures to induce the separation of the acetonitrile and aqueous layers.

Methodology:

  • To 0.2 mL of plasma containing the IS, add 0.2 mL of acetonitrile.[1]

  • Vortex the mixture for approximately 30 seconds.[1]

  • Centrifuge at 13,400 rpm for 5 minutes.[1]

  • Freeze the mixture at –40°C for 8 minutes to induce phase separation.[1]

  • Transfer 100 µL of the now-liquid upper acetonitrile-rich phase into an autosampler vial.[1]

  • Inject an aliquot (e.g., 10 µL) for analysis.[1]

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl acetate (analytical grade), n-hexane (analytical grade), Chloroform (analytical grade).

  • Reagents: Sodium Carbonate, Hydrochloric Acid, Formic Acid.

  • Water: Ultrapure water.

  • Reference Standards: Dolasetron, this compound, and an appropriate internal standard (e.g., Ondansetron).

  • Other Materials: Polypropylene centrifuge tubes, autosampler vials, pipettes, vortex mixer, centrifuge capable of 13,400 rpm, nitrogen evaporator.

Conclusion and Recommendations

For the routine bioanalysis of this compound in human plasma, the Salt-Induced Phase Separation Extraction (SIPSE) method is highly recommended. It provides an optimal balance of high extraction recovery, minimal matrix effects, speed, and ease of use, making it suitable for high-throughput laboratory settings.[3] While simpler methods like Albumin Precipitation offer high recovery, they may suffer from more significant matrix effects.[1] Complex methods like traditional LLE, while clean, often result in lower analyte recovery and are more labor-intensive.[1] The SIPSE protocol outlined in this document represents a validated and efficient approach for the accurate determination of this compound in clinical and research applications.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Hydrodolasetron

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that associated with chemotherapy and post-operative recovery.[1][2] Following administration, dolasetron is rapidly and completely metabolized to its major active metabolite, hydrodolasetron, by carbonyl reductase enzymes.[1][2] The clinical efficacy of dolasetron is primarily attributed to this compound. Therefore, the accurate quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. High-performance liquid chromatography (HPLC) offers a sensitive, specific, and robust platform for this purpose.[3][4]

This application note details various HPLC methods for the quantification of this compound, providing researchers, scientists, and drug development professionals with the necessary protocols and comparative data to select and implement a suitable analytical method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of different HPLC methods developed for the quantification of this compound and its parent drug, dolasetron. This allows for a direct comparison of their performance characteristics.

MethodAnalyte(s)MatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
HPLC-ESI-MS Dolasetron & this compoundHuman Plasma7.9 - 4750.0 (Dolasetron) 4.8 - 2855.1 (this compound)7.9 (Dolasetron) 4.8 (this compound)> 96%[1][5]
RP-HPLC-UV DolasetronBulk Drug / Injection20,000 - 60,000150~118%[6]
RP-HPLC-UV DolasetronBulk Drug / Tablets10,000 - 50,0003500~99.6%[7]
Chiral HPLC-Fluorescence This compound EnantiomersHuman Plasma1.70 - 340Not SpecifiedNot Specified[8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the quantitative data summary.

Protocol 1: Simultaneous Determination of Dolasetron and this compound in Human Plasma by HPLC-ESI-MS

This protocol is based on a highly sensitive and specific method utilizing liquid chromatography coupled with electrospray ionization mass spectrometry, suitable for pharmacokinetic studies.[1][5]

1. Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE) [1][5]

  • To 0.2 mL of human plasma in a polypropylene tube, add 10 µL of the internal standard (IS) working solution (e.g., Ondansetron, 1.6 µg/mL).

  • Add 0.2 mL of 2 mol/L sodium carbonate aqueous solution.

  • Add 0.4 mL of acetonitrile.

  • Vortex the mixture for approximately 30 seconds.

  • Centrifuge the mixture at 13,400 rpm for 5 minutes.

  • Transfer 100 µL of the upper acetonitrile-rich phase into an autosampler vial.

  • Inject 10 µL of the solution into the HPLC-ESI-MS system.

2. HPLC Conditions

  • Column: Information on the specific column used was not detailed in the provided search results. A C18 column is a common choice for such analyses.

  • Mobile Phase: Isocratic elution. The specific composition of the mobile phase was not detailed in the provided search results.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Ion Electrospray (ESI+).[1]

  • Scan Mode: Selected Ion Monitoring (SIM).[1]

  • Monitored m/z:

    • Dolasetron: 325[1]

    • This compound: 327[1]

    • Internal Standard (Ondansetron): 294[1]

  • Capillary Voltage: 4.0 kV.[1]

  • Cone Voltage: 34 V.[1]

  • Desolvation Gas (Nitrogen) Flow: 450 L/h.[1]

  • Cone Gas (Nitrogen) Flow: 80 L/h.[1]

Protocol 2: Estimation of Dolasetron in Injection Dosage Form by RP-HPLC-UV

This protocol describes a reversed-phase HPLC method with UV detection for the routine quality control of dolasetron in pharmaceutical injections.[6]

1. Standard Solution Preparation

  • Prepare a standard stock solution by dissolving 10 mg of dolasetron in a 100 mL volumetric flask with 10 mL of water, sonicate for 15 minutes, and then dilute to volume with water to achieve a concentration of 100 µg/mL.[6]

  • Prepare working standards by further diluting the stock solution to the desired concentrations within the linear range (20-60 µg/mL).[6]

2. Sample Preparation

  • Dilute the injection dosage form with the mobile phase to obtain a final concentration within the calibration range.

3. HPLC Conditions

  • Column: Altima C18 (150mm x 4.6mm, 5µm particle size).[6]

  • Mobile Phase: 0.02M di-potassium hydrogen orthophosphate buffer (pH adjusted to 3) and acetonitrile in a ratio of 20:80 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: Not specified. A typical injection volume is 10-20 µL.

  • Detection Wavelength: 295 nm.[6]

  • Retention Time: Approximately 11.57 min.[6]

Protocol 3: Estimation of Dolasetron in Bulk and Tablet Dosage Forms by RP-HPLC-UV

This protocol outlines another RP-HPLC-UV method suitable for the analysis of dolasetron in both bulk drug and tablet formulations.[7]

1. Standard and Sample Preparation

  • Prepare standard and sample solutions by dissolving the bulk drug or powdered tablets in the mobile phase to achieve concentrations within the linear range of 10 to 50 µg/mL.[7]

2. HPLC Conditions

  • HPLC System: Waters HPLC (Model: Alliance 2695).[7]

  • Column: Phenomenex Luna C18.[7]

  • Mobile Phase: A 50:50 (v/v) mixture of Acetonitrile and Water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 285 nm.[7]

  • Retention Time: Approximately 3.008 minutes.[7]

Visualizations

The following diagrams illustrate the logical workflow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Biological or Pharmaceutical Sample extraction Extraction / Dilution (e.g., SIPSE, LLE, Dilution) start->extraction filtration Filtration / Centrifugation extraction->filtration vial Transfer to Autosampler Vial filtration->vial injection Injection into HPLC System vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: General workflow for the quantification of this compound using HPLC.

Signaling_Pathway_Placeholder Dolasetron Dolasetron (Administered Drug) Metabolism Metabolism (Carbonyl Reductase) Dolasetron->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound

Caption: Metabolic conversion of Dolasetron to its active form, this compound.

References

Application Note: Protocol for Assessing Hydrodolasetron Stability in Oral Liquid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Hydrodolasetron is a prodrug that is rapidly metabolized in vivo to dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1][2] The development of stable oral liquid formulations is crucial for pediatric, geriatric, or patients unable to swallow solid dosage forms. Ensuring the chemical, physical, and microbiological stability of these formulations is a critical aspect of drug development and is mandated by regulatory agencies like the FDA and through ICH guidelines.[3][4]

This application note provides a comprehensive protocol for assessing the stability of this compound (measured as its active metabolite, dolasetron) in oral liquid formulations. The protocol covers the preparation of the formulation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method, forced degradation studies to identify potential degradation products, and a long-term stability study design.

2.0 Materials and Apparatus

  • Reagents:

    • This compound mesylate reference standard

    • Dolasetron reference standard

    • Commercially available this compound tablets

    • Oral liquid vehicles (e.g., Ora-Plus® and Ora-Sweet®, Strawberry Syrup)[5]

    • Acetonitrile (HPLC grade)[6]

    • Potassium dihydrogen phosphate (AR grade)[6]

    • Orthophosphoric acid

    • Hydrochloric acid (0.1 N)[6]

    • Sodium hydroxide (0.1 N)[7]

    • Hydrogen peroxide (30%)[8]

    • Milli-Q or HPLC grade water

  • Apparatus:

    • HPLC system with UV or PDA detector (e.g., Shimadzu LC-2030)[6]

    • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 2.6 µm particle size)[6]

    • pH meter

    • Analytical balance

    • Volumetric flasks and pipettes

    • Sonicator

    • Magnetic stirrer

    • Amber plastic or glass bottles for storage[5]

    • Temperature-controlled stability chambers/refrigerators

    • Photostability chamber

3.0 Experimental Protocols

Protocol 1: Preparation of Oral Liquid Formulation

This protocol describes the extemporaneous compounding of a 10 mg/mL dolasetron oral liquid from commercially available this compound tablets.

  • Calculate the required number of this compound tablets to achieve the target concentration of dolasetron.

  • Crush the tablets into a fine powder using a mortar and pestle.

  • Add a small amount of the chosen vehicle (e.g., Ora-Plus®) to the powder and triturate to form a smooth paste.

  • Gradually add the remaining vehicle in geometric proportions, mixing thoroughly after each addition.

  • Transfer the mixture to a calibrated volumetric container.

  • Add the sweetening vehicle (e.g., Ora-Sweet®) to the final volume in a 1:1 ratio with the suspending vehicle, if required.[5]

  • Mix until a homogenous suspension is achieved.

  • Transfer the final formulation into amber-colored bottles for the stability study.[5]

Protocol 2: Stability-Indicating RP-HPLC Method

This method is for the quantification of dolasetron and the separation of its degradation products.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 50:50 v/v).[6] The buffer can be prepared with potassium dihydrogen phosphate adjusted to a specific pH with phosphoric acid.

    • Column: C18 reverse-phase column (e.g., Kinetex XB C18, 150 x 4.6 mm, 2.6 µm).[6]

    • Flow Rate: 0.8 mL/min.[6]

    • Detection Wavelength: 215 nm or 285 nm.[6][9]

    • Injection Volume: 15 µL.[6]

    • Column Temperature: 30°C.[6]

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve dolasetron reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

    • Prepare working standard solutions by diluting the stock solution to concentrations ranging from 25-125 µg/mL to establish linearity.[6]

  • Preparation of Sample Solution:

    • Withdraw a 1 mL aliquot from the oral liquid formulation.[5]

    • Dilute the aliquot with the mobile phase to an expected final concentration within the linear range of the assay (e.g., 10 µg/mL).[5]

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[3] A solution of the drug is subjected to stress conditions more severe than accelerated stability testing.[3]

  • Acid Hydrolysis: Mix 1 mL of the drug stock solution with 1 mL of 0.1 N HCl. Reflux for a specified period (e.g., 20 minutes at 80°C).[8] Cool and neutralize the solution with 0.1 N NaOH before dilution and analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the drug stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[7] Cool and neutralize the solution with 0.1 N HCl before dilution and analysis.

  • Oxidative Degradation: Mix 1 mL of the drug stock solution with 1 mL of 30% H₂O₂. Store at room temperature or heat at 80°C for a specified time.[8] Dilute and analyze.

  • Thermal Degradation: Expose the solid drug powder and the oral liquid formulation to dry heat (e.g., 80°C for 3 hours) in a temperature-controlled oven.[8] After exposure, prepare samples for analysis.

  • Photolytic Degradation: Expose the oral liquid formulation in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light by aluminum foil.[5]

Protocol 4: Long-Term and Accelerated Stability Study

This protocol outlines the storage and testing plan for the oral liquid formulation.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Refrigerated: 5°C ± 3°C.[5]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Study Duration and Testing Intervals:

    • Samples should be analyzed at predetermined intervals. A typical schedule is 0, 7, 14, 30, 60, and 90 days for a short-term study.[5] For long-term studies, intervals can be 0, 3, 6, 9, 12, 18, and 24 months.

  • Testing Parameters:

    • At each time point, withdraw samples and evaluate for the following parameters as recommended by ASEAN and ICH guidelines:[10]

      • Physical Appearance: Color, odor, clarity, and presence of any visible microbial growth.[5]

      • pH Measurement: Record the pH of the formulation.[5]

      • Assay: Determine the concentration of dolasetron using the validated HPLC method.

      • Degradation Products: Quantify any degradation products observed in the chromatogram.

4.0 Data Presentation

Quantitative data from the stability study should be summarized in tables for clear interpretation and comparison.

Table 1: Physical Stability Assessment of this compound Oral Liquid

Time Point Storage Condition Appearance Color Odor pH
Day 0 - Homogenous Suspension White Characteristic 4.5
Day 30 5°C No Change No Change No Change 4.5
Day 30 25°C/60% RH No Change No Change No Change 4.6
Day 90 5°C No Change No Change No Change 4.5

| Day 90 | 25°C/60% RH | No Change | Slight Yellowing | No Change | 4.7 |

Table 2: Chemical Stability of this compound Oral Liquid by HPLC

Time Point Storage Condition Assay (% of Initial Conc.) Total Degradation Products (%)
Day 0 - 100.0% < 0.1%
Day 30 5°C 99.8% 0.15%
Day 30 25°C/60% RH 99.1% 0.75%
Day 90 5°C 99.5% 0.25%

| Day 90 | 25°C/60% RH | 98.2% | 1.50% |

5.0 Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the stability assessment protocol.

Stability_Protocol_Workflow prep Protocol 1: Formulation Preparation stability_study Protocol 4: Long-Term & Accelerated Stability Study Setup prep->stability_study hplc Protocol 2: Stability-Indicating HPLC Method Development forced_deg Protocol 3: Forced Degradation Studies hplc->forced_deg analysis Sample Analysis: - Physical Appearance - pH Measurement - HPLC Assay hplc->analysis Validated Method forced_deg->hplc Method Validation storage Sample Storage (Refrigerated & Room Temp) stability_study->storage sampling Time Point Sampling (0, 7, 14, 30, 60, 90 days) storage->sampling sampling->analysis data Data Compilation & Analysis analysis->data report Final Stability Report data->report

Caption: Workflow for this compound oral liquid stability assessment.

References

Application Notes and Protocols: Electrophysiological Evaluation of Hydrodolasetron's Impact on Vagal Nerve Terminals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrodolasetron, the active metabolite of dolasetron, is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] These receptors are ligand-gated ion channels prominently expressed on peripheral and central vagal nerve terminals.[3][4] Activation of 5-HT3 receptors on vagal afferents by serotonin (5-HT) leads to neuronal depolarization and the initiation of sensory signals to the central nervous system, playing a key role in various physiological processes, including emesis.[1][5] Chemotherapeutic agents, for instance, can trigger the release of serotonin from enterochromaffin cells in the gut, which then stimulates these vagal 5-HT3 receptors.[5]

By competitively blocking these receptors, this compound inhibits the excitatory effects of serotonin on vagal nerve terminals, thereby attenuating the transmission of visceral sensory information.[4][6] This mechanism of action underlies its clinical efficacy as an antiemetic agent.[1] Understanding the precise electrophysiological effects of this compound is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting vagal neurocircuitry.

These application notes provide detailed protocols for studying the effects of this compound on vagal nerve terminals using established electrophysiological techniques, including in vivo recording of compound action potentials and in vitro single-unit and whole-cell patch-clamp recordings from isolated vagal afferent neurons.

Data Presentation

The following tables summarize quantitative data from studies on the effects of 5-HT3 receptor agonists and antagonists on vagal nerve activity. While direct data for this compound is limited in publicly available literature, the data for other selective 5-HT3 antagonists like granisetron and ondansetron serve as a strong proxy for its expected electrophysiological effects.

Table 1: Effect of 5-HT3 Receptor Modulation on Vagal Afferent Firing Rate (In Vivo)

CompoundConcentration/DoseAnimal ModelPreparationEffect on Firing Rate (spikes/s)Reference
Phenylbiguanide (PBG) (Agonist)Ionophoretic applicationRatAnesthetized, in vivo recording from Nucleus Tractus Solitarius (NTS) neurons receiving vagal inputBaseline: 2.4 ± 0.4Post-PBG: 5.5 ± 0.8[3]
Granisetron (Antagonist) following PBGIonophoretic applicationRatAnesthetized, in vivo recording from NTS neurons receiving vagal inputPBG-induced increase attenuated to near baseline levels[3]

Table 2: Effect of 5-HT3 Receptor Modulation on Vagal Neuron Membrane Potential (In Vitro)

CompoundConcentrationAnimal ModelPreparationEffect on Membrane PotentialReference
Serotonin (5-HT)20 µMRatWhole-cell patch-clamp of dorsal vagal preganglionic neuronsDepolarization of 8.2 ± 0.5 mV[6]
MDL 72222 (Antagonist)10 µMRatWhole-cell patch-clamp of dorsal vagal preganglionic neuronsPartial reduction of 5-HT-induced depolarization[6]
ICS-205-930 (Antagonist)1 and 10 µMRatWhole-cell patch-clamp of dorsal vagal preganglionic neuronsPartial reduction of 5-HT-induced depolarization[6]

Table 3: Comparative Affinity of 5-HT3 Receptor Antagonists for Vagal Nerve Receptors

AntagonistApparent pA2 Value (Rat Vagus Nerve)Reference
YM06010.27 ± 0.09[7]
YM11410.12 ± 0.16[7]
Granisetron9.44 ± 0.40[7]
Ondansetron8.63 (8.23-9.68)[7]

Experimental Protocols

Protocol 1: In Vivo Recording of Vagal Nerve Activity in Anesthetized Rodents

This protocol describes the methodology for recording compound action potentials from the cervical vagus nerve in an anesthetized rodent model to assess the effect of systemically administered this compound.

Materials:

  • This compound mesylate

  • 5-HT3 receptor agonist (e.g., Phenylbiguanide)

  • Anesthetic (e.g., isoflurane, urethane)

  • Saline solution

  • Surgical instruments for dissection

  • Bipolar cuff or hook electrodes

  • Micromanipulators

  • Data acquisition system (e.g., PowerLab, Plexon)

  • Amplifier and filter

  • Heating pad to maintain body temperature

  • Rectal probe for temperature monitoring

Procedure:

  • Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic. Maintain anesthesia throughout the experiment. Place the animal in a supine position on a heating pad to maintain a core body temperature of 37°C.

  • Surgical Dissection: Make a midline cervical incision to expose the trachea and surrounding muscles. Carefully dissect the soft tissues to isolate the right or left cervical vagus nerve from the carotid artery and surrounding connective tissue.

  • Electrode Placement: Place a bipolar cuff or hook electrode around the isolated vagus nerve. Ensure good contact without damaging the nerve. A ground electrode can be placed in nearby muscle tissue.

  • Baseline Recording: Record baseline vagal nerve activity for a sufficient period (e.g., 10-15 minutes) to establish a stable signal. The signal should be amplified and filtered to optimize the signal-to-noise ratio.

  • Drug Administration:

    • To assess the antagonistic effect of this compound, first administer a 5-HT3 receptor agonist (e.g., intravenous Phenylbiguanide) to induce an increase in vagal nerve firing.

    • Once a stable, elevated firing rate is achieved, administer this compound intravenously at the desired dose.

    • Record the changes in vagal nerve activity continuously.

  • Data Analysis: Analyze the recorded neurograms to determine the firing rate (spikes per second) before and after agonist and antagonist administration. Quantify the percentage of inhibition of the agonist-induced response by this compound.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Isolated Nodose Ganglion Neurons

This protocol details the procedure for isolating vagal afferent neurons from the nodose ganglion and performing whole-cell patch-clamp recordings to measure this compound's effect on 5-HT-induced currents.

Materials:

  • This compound mesylate

  • Serotonin (5-HT)

  • Enzymes for tissue dissociation (e.g., collagenase, dispase)

  • Cell culture medium (e.g., DMEM/F12)

  • Poly-D-lysine coated coverslips

  • Borosilicate glass capillaries for patch pipettes

  • Micropipette puller and polisher

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch, pCLAMP)

  • Inverted microscope with micromanipulators

  • Extracellular and intracellular recording solutions (see below)

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).

Procedure:

  • Neuron Isolation: Euthanize a rodent and dissect the nodose ganglia. Incubate the ganglia in an enzymatic solution to dissociate the neurons. Gently triturate the tissue to obtain a single-cell suspension.

  • Cell Plating: Plate the isolated neurons onto poly-D-lysine coated coverslips and allow them to adhere in an incubator.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Under visual guidance, approach a neuron with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline recording.

    • Apply serotonin (e.g., 10-30 µM) to the perfusion bath to evoke an inward current.

    • After washing out the serotonin, pre-incubate the neuron with this compound at the desired concentration for several minutes.

    • Co-apply serotonin and this compound and record the inward current.

  • Data Analysis: Measure the peak amplitude of the serotonin-induced inward current in the absence and presence of this compound. Calculate the percentage of inhibition of the serotonin response by this compound.

Visualizations

Signaling Pathway of Vagal Afferent Activation and this compound's Mechanism of Action

cluster_0 Vagal Afferent Nerve Terminal 5HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Depolarization Depolarization (Na+, K+, Ca2+ influx) 5HT3_Receptor->Depolarization Opens Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Serotonin Serotonin (5-HT) Serotonin->5HT3_Receptor Binds to This compound This compound This compound->5HT3_Receptor Blocks

Caption: Vagal afferent activation by serotonin and its inhibition by this compound.

Experimental Workflow for In Vivo Vagal Nerve Recording

Anesthesia 1. Anesthetize Animal Surgery 2. Isolate Cervical Vagus Nerve Anesthesia->Surgery Electrode_Placement 3. Place Recording Electrodes Surgery->Electrode_Placement Baseline 4. Record Baseline Activity Electrode_Placement->Baseline Agonist 5. Administer 5-HT3 Agonist Baseline->Agonist Recording_1 6. Record Vagal Response Agonist->Recording_1 Antagonist 7. Administer this compound Recording_1->Antagonist Recording_2 8. Record Vagal Response Antagonist->Recording_2 Analysis 9. Analyze Firing Rate Changes Recording_2->Analysis cluster_0 Experimental Conditions cluster_1 Observed Electrophysiological Response Control Serotonin Application Control_Response Maximal Inward Current (5-HT3 Receptor Activation) Control->Control_Response Test This compound + Serotonin Application Test_Response Reduced Inward Current (5-HT3 Receptor Blockade) Test->Test_Response Conclusion Conclusion: This compound antagonizes 5-HT3 receptor-mediated currents

References

Troubleshooting & Optimization

Overcoming low extraction recovery of Hydrodolasetron from plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of hydrodolasetron in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low extraction recovery.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma?

A1: The most frequently employed techniques for extracting this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A newer, highly efficient method known as Salt-Induced Phase Separation Extraction (SIPSE) has also been reported to yield excellent recovery rates.[1][2]

Q2: Why am I experiencing low extraction recovery of this compound?

A2: Low extraction recovery of this compound can be attributed to several factors, including:

  • Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning behavior.

  • Inappropriate Solvent Selection: The choice of organic solvent in LLE and PPT, or the sorbent and elution solvent in SPE, is critical for efficient extraction.

  • Insufficient Phase Separation: In LLE and SIPSE, incomplete separation of the aqueous and organic phases can lead to loss of the analyte.

  • Matrix Effects: Components of the plasma matrix can interfere with the extraction process or suppress the analytical signal, leading to apparently low recovery.[3][4]

  • Strong Plasma Protein Binding: Incomplete disruption of the binding between this compound and plasma proteins will result in the analyte being removed with the protein fraction.[5][6]

  • Analyte Instability: this compound may degrade during the extraction process due to factors like pH, temperature, or exposure to certain solvents.[7]

Q3: Which extraction method generally provides the highest recovery for this compound?

A3: A comparative study has shown that Salt-Induced Phase Separation Extraction (SIPSE) can achieve extraction recoveries of over 96% for this compound from human plasma.[1][2] This method is reported to be fast, easy, and combines protein precipitation, analyte extraction, and sample cleanup into a single step.[1][2]

Troubleshooting Guides

Issue: Low Recovery with Protein Precipitation (PPT)
Potential Cause Troubleshooting Step Rationale
Incomplete Protein Precipitation Use ice-cold precipitation solvent (e.g., acetonitrile, methanol).[8]Lower temperatures enhance protein precipitation.
Increase the ratio of solvent to plasma (e.g., 3:1 or 4:1 v/v).[9][10]A higher solvent volume ensures more complete protein removal.
Vortex the sample vigorously after adding the solvent.[10]Thorough mixing is essential for efficient precipitation.
Allow for a longer incubation time at a low temperature (e.g., -20°C for 30 minutes).[11]This can improve the precipitation of proteins.
Analyte Co-precipitation Optimize the type of organic solvent used (acetonitrile is often a good choice).[12]Different solvents have varying abilities to precipitate proteins while keeping the analyte in solution.
Adjust the pH of the sample before adding the precipitant.Modifying the pH can alter the solubility of this compound and reduce its co-precipitation with proteins.
Issue: Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step Rationale
Suboptimal pH Adjust the pH of the aqueous plasma sample to be 1-2 units above the pKa of this compound to ensure it is in its neutral, more organic-soluble form.The extraction of basic compounds into an organic solvent is favored at a pH above their pKa.
Inappropriate Extraction Solvent Test different organic solvents or solvent mixtures (e.g., ethyl acetate-n-hexane, methyl tert-butyl ether).[2]The polarity and properties of the extraction solvent are critical for efficient partitioning of the analyte.
Emulsion Formation Add salt (salting-out effect) to the aqueous phase.This increases the polarity of the aqueous phase and can help break emulsions.
Centrifuge at a higher speed or for a longer duration.This can aid in the separation of the two phases.
Use a different extraction solvent mixture.Some solvents are less prone to forming emulsions.
Insufficient Mixing Vortex for a sufficient amount of time (e.g., 1-2 minutes) to ensure adequate contact between the two phases.Proper mixing is necessary to achieve extraction equilibrium.
Issue: Low Recovery with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Rationale
Inappropriate Sorbent Select a sorbent based on the physicochemical properties of this compound (e.g., a reversed-phase C8 or C18 sorbent).[13]The sorbent must have a high affinity for the analyte.
Suboptimal Sample pH Adjust the pH of the plasma sample before loading it onto the SPE cartridge to ensure optimal retention.For reversed-phase SPE, a pH that keeps the analyte in a less polar state is often preferred.
Inefficient Washing Step Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.An inappropriate wash solvent can lead to premature elution of the analyte.
Incomplete Elution Use a stronger elution solvent or a larger volume of solvent.The elution solvent must be able to effectively disrupt the interaction between the analyte and the sorbent.
Optimize the pH of the elution solvent.For a basic compound like this compound, an acidic elution solvent can protonate the molecule and facilitate its release from a reversed-phase sorbent.

Data on Extraction Recovery of this compound

The following table summarizes the extraction recovery of this compound using different methods as reported in the literature.

Extraction Method Reported Recovery (%) Internal Standard Recovery (%) Reference
Salt-Induced Phase Separation Extraction (SIPSE)> 96%> 96% (Ondansetron)[1][2]
Liquid-Liquid Extraction (LLE)< 82%Not Reported[2]
Albumin PrecipitationNot specified, but lower than SIPSENot Reported[2]
Hydrophobic Solvent-Induced Phase SeparationNot specified, but lower than SIPSENot Reported[2]
Subzero-Temperature Induced Phase SeparationNot specified, but lower than SIPSENot Reported[2]

Experimental Protocols

Salt-Induced Phase Separation Extraction (SIPSE) Protocol[2]
  • Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Reagent Addition: To a 0.2 mL plasma sample in a polypropylene tube, add the following in sequence:

    • 10 µL of the internal standard working solution (e.g., 1.6 µg/mL ondansetron).

    • 0.2 mL of 2 mol/L sodium carbonate aqueous solution.

    • 0.4 mL of acetonitrile.

  • Mixing: Vortex the mixture for approximately 30 seconds.

  • Phase Separation: Centrifuge the mixture at 13,400 rpm for 5 minutes. This will result in the separation of the mixture into two distinct phases.

  • Sample Collection: Transfer an aliquot of the upper acetonitrile-rich phase for analysis (e.g., by HPLC-ESI-MS).

Conventional Liquid-Liquid Extraction (LLE) Protocol[2]
  • Initial Extraction: Extract the analytes from 0.2 mL of plasma using an ethyl acetate-n-hexane mixture (3:1, v/v).

  • Back-Extraction: Back-extract the organic phase with 0.1 mol/L hydrochloric acid.

  • Second Extraction: Re-extract the analytes from the acidic aqueous phase back into an ethyl acetate-n-hexane mixture.

  • Evaporation and Reconstitution: Evaporate the final organic phase to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Albumin Precipitation (AP) Protocol[2]
  • Reagent Addition: To 0.2 mL of plasma, add 10 µL of a 1.6 µg/mL internal standard solution and 0.4 mL of methanol.

  • Mixing: Vortex the mixture in a polypropylene tube for approximately 30 seconds.

  • Centrifugation: Centrifuge the mixture at 13,400 rpm for 15 minutes.

  • Supernatant Collection: Transfer 200 µL of the supernatant to an autosampler vial for injection into the analytical system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample (0.2 mL) is Add Internal Standard plasma->is na2co3 Add 2M Na2CO3 (0.2 mL) is->na2co3 acn Add Acetonitrile (0.4 mL) na2co3->acn vortex Vortex (30s) acn->vortex centrifuge Centrifuge (13,400 rpm, 5 min) vortex->centrifuge supernatant Collect Upper Acetonitrile Phase centrifuge->supernatant analysis HPLC-ESI-MS Analysis supernatant->analysis troubleshooting_workflow cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Low this compound Recovery Observed method Which extraction method was used? start->method ppt_check Incomplete Precipitation or Co-precipitation Suspected? method->ppt_check PPT lle_check Emulsion or Poor Partitioning? method->lle_check LLE spe_check Poor Retention or Incomplete Elution? method->spe_check SPE ppt_solution Optimize Solvent Type/Ratio, Temperature, and pH ppt_check->ppt_solution re_evaluate Re-evaluate Recovery ppt_solution->re_evaluate lle_solution Adjust pH, Change Solvent, Add Salt lle_check->lle_solution lle_solution->re_evaluate spe_solution Optimize Sorbent, pH, Wash/Elution Solvents spe_check->spe_solution spe_solution->re_evaluate

References

Technical Support Center: Optimizing Hydrodolasetron Dosage for Highly Emetogenic Chemotherapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hydrodolasetron, the active metabolite of dolasetron, in studies investigating highly emetogenic chemotherapy-induced nausea and vomiting (CINV).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of dolasetron for highly emetogenic chemotherapy in a research setting?

A1: For oral administration, a single dose of 100 mg given within one hour before chemotherapy is the standard recommended dosage for adults.[1][2] For pediatric patients (2-16 years), the recommended oral dosage is 1.8 mg/kg, up to a maximum of 100 mg, also administered within one hour before chemotherapy.[1][2][3] Intravenous administration of dolasetron for CINV is no longer recommended by the FDA due to the risk of cardiac arrhythmias.[3]

Q2: Is there a dose-response relationship for dolasetron in preventing CINV?

A2: Yes, studies have shown a dose-response relationship for oral dolasetron. In a study of patients receiving moderately emetogenic chemotherapy, complete response rates (no emesis, no rescue medication) increased with escalating doses from 25 mg to 200 mg.[4] However, for moderately emetogenic chemotherapy, no statistically significant difference in complete response was observed between 100 mg and 200 mg doses.[4] For highly emetogenic chemotherapy, a dose of 1.8 mg/kg intravenously has been studied and shown to be effective, but this route is no longer advised for this indication.[5][6]

Q3: What is the mechanism of action of this compound in preventing CINV?

A3: this compound is a selective antagonist of the serotonin 5-HT3 receptor.[6] Chemotherapy agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting.[7][8] this compound blocks these 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the CTZ, thereby inhibiting the emetic reflex.[7][9]

Q4: Are there any significant drug interactions to be aware of when using dolasetron in experimental studies?

A4: Caution should be exercised when co-administering dolasetron with other drugs that can prolong the QT interval, such as certain antiarrhythmics, antipsychotics, and antibiotics. It is also advisable to monitor patients closely if they are receiving other serotonergic drugs, due to the theoretical risk of serotonin syndrome.

Q5: What are the primary safety concerns associated with dolasetron administration in a research context?

A5: The main safety concern is the risk of dose-dependent prolongation of the QT, PR, and QRS intervals on an electrocardiogram (ECG).[5] This effect is more pronounced with intravenous administration, which is why this route is no longer recommended for CINV prophylaxis.[3] Researchers should consider baseline and follow-up ECG monitoring, especially in subjects with pre-existing cardiac conditions or those receiving other medications that affect cardiac conduction.[3] Other common, but less severe, adverse effects include headache and dizziness.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Suboptimal antiemetic efficacy (Breakthrough Nausea/Vomiting) - Insufficient dosage for the specific highly emetogenic regimen. - Individual patient variability in drug metabolism (e.g., CYP2D6 and CYP3A activity). - Delayed nausea and vomiting, which may be mediated by different neurotransmitters (e.g., Substance P).- Consider a dose escalation study within approved safety limits for oral administration. - Ensure the timing of administration is consistently within one hour prior to chemotherapy. - For delayed CINV, consider the addition of other antiemetic agents with different mechanisms of action, such as an NK1 receptor antagonist (e.g., aprepitant) and a corticosteroid (e.g., dexamethasone), as recommended by clinical guidelines for highly emetogenic chemotherapy.[10]
ECG Abnormalities (QTc Prolongation) - High dose of dolasetron. - Intravenous administration. - Co-administration of other QTc-prolonging drugs. - Underlying cardiac conditions or electrolyte imbalances (hypokalemia, hypomagnesemia).- Strictly adhere to the recommended oral dosage. Avoid intravenous administration for CINV studies. - Review all concomitant medications for potential interactions. - Perform baseline and periodic ECG monitoring throughout the study. - Ensure normal electrolyte levels before and during the study.
Variability in Patient Response - Genetic polymorphisms in drug-metabolizing enzymes (CYP2D6, CYP3A). - Differences in patient characteristics (age, sex, prior chemotherapy experience). - Psychological factors (e.g., anticipatory nausea).- When designing the study, consider stratifying patients based on known factors that can influence CINV. - Collect data on potential confounding variables to analyze their impact on efficacy. - For anticipatory nausea, non-pharmacological interventions such as behavioral therapy may be considered as an adjunct.
Headache or Dizziness Reported by Subjects - Common side effects of 5-HT3 receptor antagonists.- These side effects are generally mild and transient. - Provide supportive care as needed. - If severe or persistent, re-evaluate the dosage and consider alternative antiemetics for future studies.

Data Presentation

Table 1: Summary of Oral Dolasetron Efficacy in Moderately Emetogenic Chemotherapy

Oral Dolasetron Dose Number of Patients Complete Response Rate (%) Study Reference
25 mg7644.7Grote et al.
50 mg7771.3Grote et al.
100 mg7873.2Grote et al.
200 mg7682.5Grote et al.
Source: Adapted from a dose-response study in patients receiving moderately emetogenic platinum-containing chemotherapy.[11]

Table 2: Comparison of Intravenous Dolasetron with Other 5-HT3 Antagonists for Highly Emetogenic Chemotherapy

Antiemetic Regimen Number of Patients Complete Response Rate (Acute Period, %) Study Reference
Dolasetron 1.8 mg/kg IV-Approx. 50Review Article
Ondansetron 32 mg IV-Similar to DolasetronReview Article
Granisetron 3 mg IV-Similar to DolasetronReview Article
Note: Intravenous dolasetron is no longer recommended for the prevention of CINV.[5][6]

Experimental Protocols

Protocol 1: Evaluation of Oral this compound Efficacy in a Preclinical Model of Cisplatin-Induced Emesis (Ferret Model)

  • Animal Model: Male and female ferrets, weighing 1-1.5 kg, are used. Animals are housed individually with free access to food and water.

  • Acclimatization: Ferrets are acclimated to the laboratory environment for at least 7 days prior to the experiment.

  • Experimental Groups:

    • Vehicle control (e.g., saline) + Cisplatin

    • This compound (various doses, e.g., 0.1, 0.3, 1.0 mg/kg) + Cisplatin

    • Positive control (e.g., Ondansetron) + Cisplatin

  • Drug Administration:

    • This compound or vehicle is administered orally via gavage 60 minutes before the administration of cisplatin.

  • Induction of Emesis:

    • Cisplatin (e.g., 5-10 mg/kg) is administered intravenously to induce emesis.

  • Observation Period:

    • Ferrets are observed continuously for a period of 4-6 hours post-cisplatin administration.

  • Data Collection:

    • The primary endpoints are the number of retching and vomiting episodes.

    • The latency to the first emetic episode is also recorded.

  • Statistical Analysis:

    • Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare the different treatment groups.

Protocol 2: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Optimal Dose of Oral Dolasetron in Patients Receiving Highly Emetogenic Chemotherapy

  • Study Population: Chemotherapy-naïve adult patients scheduled to receive their first course of a highly emetogenic chemotherapy regimen (e.g., cisplatin ≥ 70 mg/m²).

  • Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled dose-ranging study.

  • Treatment Arms:

    • Placebo

    • Oral Dolasetron 50 mg

    • Oral Dolasetron 100 mg

    • Oral Dolasetron 200 mg

    • All patients will also receive standard-of-care dexamethasone.

  • Drug Administration: The study drug (dolasetron or placebo) is administered orally as a single dose 60 minutes prior to the initiation of chemotherapy.

  • Efficacy Assessment:

    • Primary Endpoint: Complete response (defined as no emetic episodes and no use of rescue antiemetic medication) during the first 24 hours after chemotherapy.

    • Secondary Endpoints: Complete response during the delayed phase (24-120 hours), severity of nausea (assessed using a visual analog scale), and patient global satisfaction.

  • Safety Assessment:

    • Adverse events are monitored throughout the study.

    • ECG recordings are obtained at baseline and at specified time points after study drug administration to monitor for any changes in cardiac conduction intervals.

  • Data Analysis: Efficacy data are analyzed using logistic regression to assess the dose-response relationship. Safety data are summarized descriptively.

Mandatory Visualizations

CINV_Signaling_Pathway cluster_GI Gastrointestinal Tract cluster_Brain Brainstem EC Enterochromaffin Cells Serotonin_GI Serotonin (5-HT) EC->Serotonin_GI Vagal Vagal Afferent Nerves (5-HT3 Receptors) Serotonin_GI->Vagal binds to CTZ Chemoreceptor Trigger Zone (CTZ) Vagal->CTZ signals to VC Vomiting Center CTZ->VC activates Emesis Nausea & Vomiting VC->Emesis triggers Chemo Highly Emetogenic Chemotherapy Chemo->EC induces release This compound This compound This compound->Vagal blocks This compound->CTZ blocks

Caption: Signaling pathway of chemotherapy-induced nausea and vomiting (CINV) and the mechanism of action of this compound.

Experimental_Workflow cluster_Preclinical Preclinical Study (Ferret Model) cluster_Clinical Clinical Trial P1 Animal Acclimatization P2 Randomization to Treatment Groups P1->P2 P3 Oral Administration of This compound/Vehicle P2->P3 P4 IV Administration of Cisplatin P3->P4 P5 Observation & Data Collection (Emesis) P4->P5 P6 Statistical Analysis P5->P6 C1 Patient Screening & Informed Consent C2 Randomization to Dose Cohorts C1->C2 C3 Oral Administration of Dolasetron/Placebo C2->C3 C4 Administration of Highly Emetogenic Chemotherapy C3->C4 C5 Efficacy & Safety Assessments C4->C5 C6 Data Analysis C5->C6

Caption: General experimental workflows for preclinical and clinical studies of this compound for CINV.

Troubleshooting_Logic Start Suboptimal Antiemetic Response Observed CheckDose Is the oral dose appropriate for the emetogenic level? Start->CheckDose CheckTiming Was the drug administered within 1 hour before chemotherapy? CheckDose->CheckTiming Yes ActionDose Consider dose escalation in study protocol CheckDose->ActionDose No ConsiderDelayed Is the nausea/vomiting occurring >24 hours post-chemotherapy? CheckTiming->ConsiderDelayed Yes ActionTiming Reinforce strict adherence to administration timing CheckTiming->ActionTiming No ActionDelayed Add NK1 receptor antagonist and/or corticosteroid ConsiderDelayed->ActionDelayed Yes End Optimized Protocol ConsiderDelayed->End No ActionDose->CheckTiming ActionTiming->ConsiderDelayed ActionDelayed->End

Caption: A logical relationship diagram for troubleshooting suboptimal antiemetic response in CINV studies.

References

Technical Support Center: Addressing Hydrodolasetron Instability in Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of hydrodolasetron in biological samples during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the active metabolite of dolasetron, a serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.[1][2] Dolasetron is rapidly converted to this compound in the body.[1][2] Ensuring the stability of this compound in collected samples is critical for accurate pharmacokinetic and bioequivalence studies, as degradation can lead to underestimation of its concentration.

Q2: What are the main factors that can affect this compound stability in biological samples?

The stability of drug molecules like this compound in biological samples is primarily influenced by temperature, pH, and enzymatic activity.[3][4] Long-term storage at inappropriate temperatures can lead to degradation, while pH shifts in the sample matrix can catalyze hydrolytic reactions.[5][6][7] Endogenous enzymes in plasma can also contribute to the breakdown of the analyte.[4]

Q3: What are the recommended storage conditions for ensuring long-term stability of this compound in plasma?

Based on available stability data, storing plasma samples at -40°C is effective for maintaining this compound concentrations for at least 29 days.[1] For shorter periods, such as 12 hours, ambient temperature has been shown to be acceptable.[1] It is also crucial to minimize the number of freeze-thaw cycles.[1]

Q4: Can repeated freeze-thaw cycles impact the integrity of this compound in plasma samples?

Yes, repeated freeze-thaw cycles can affect the stability of this compound. Studies have shown that the compound is stable for at least three freeze-thaw cycles when stored at -40°C.[1] To minimize degradation, it is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q5: Are there any specific sample collection or handling procedures that can help improve this compound stability?

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of stored this compound samples.

Issue Potential Cause Recommended Action
Lower than expected this compound concentrations in long-term stored samples. Degradation due to improper storage temperature.Verify that samples were consistently stored at or below -40°C. Review temperature logs for any excursions.
Degradation due to multiple freeze-thaw cycles.Check the sample handling history to determine the number of freeze-thaw cycles. For future studies, aliquot samples prior to freezing.
pH-mediated hydrolysis.Although specific data is limited, consider measuring the pH of a representative sample. For future collections, consider adjusting the pH of the plasma to a neutral or slightly acidic range, if compatible with the analytical method.
Inconsistent results between replicate analyses of the same sample. Sample heterogeneity after thawing.Ensure complete thawing and thorough but gentle vortexing of the sample before taking an aliquot for analysis.
Instability in the autosampler.Evaluate the stability of this compound in the processed sample matrix under the autosampler conditions (e.g., temperature and time).
Presence of unexpected peaks in the chromatogram. Formation of degradation products.This may indicate significant degradation. Review storage conditions and sample handling procedures. If possible, use a stability-indicating analytical method to separate and identify potential degradation products.
Quantitative Stability Data for this compound in Human Plasma[1]
Storage ConditionDurationAnalyteConcentration Levels (ng/mL)Mean Recovery (%)RSD (%)
Ambient Temperature12 hoursThis compound28.5, 285.5, 1427.597.2 - 102.1< 8.5
Freeze-Thaw Cycles (-40°C)3 cyclesThis compound28.5, 285.5, 1427.596.5 - 103.4< 9.1
Long-Term Storage (-40°C)29 daysThis compound28.5, 285.5, 1427.595.8 - 101.7< 7.9

Experimental Protocols

Sample Preparation using Salt-Induced Phase Separation Extraction (SIPSE)[1]

This protocol is effective for the extraction of this compound from human plasma.

  • To 100 µL of a human plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Add 150 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer (containing this compound) to a clean tube.

  • Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

Analytical Method: HPLC-ESI-MS for this compound Quantification[1]

This method is suitable for the simultaneous determination of dolasetron and this compound.

  • Chromatographic System: High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: Typically 10-20 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Selected Ion Monitoring (SIM) of the respective m/z values for this compound and an appropriate internal standard.

Visualizations

Hydrodolasetron_Degradation_Pathway This compound This compound Degradation Degradation This compound->Degradation Hydrolysis Hydrolysis (pH dependent) Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow cluster_sample_collection Sample Collection & Processing cluster_storage Long-Term Storage cluster_analysis Sample Analysis Blood_Collection Blood Collection (e.g., EDTA tubes) Centrifugation Centrifugation to separate plasma Blood_Collection->Centrifugation Plasma_Aliquoting Plasma Aliquoting Centrifugation->Plasma_Aliquoting Freezing Immediate Freezing (≤ -40°C) Plasma_Aliquoting->Freezing Storage Long-Term Storage (≤ -40°C) Freezing->Storage Thawing Thawing Storage->Thawing Extraction SIPSE Extraction Thawing->Extraction Analysis HPLC-ESI-MS Analysis Extraction->Analysis

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Guide Start Inaccurate this compound Concentration Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Examine Sample Handling Start->Check_Handling Check_Method Verify Analytical Method Start->Check_Method Temp_Excursion Temperature Excursion? Check_Storage->Temp_Excursion Freeze_Thaw Multiple Freeze- Thaw Cycles? Check_Handling->Freeze_Thaw Method_Validated Is Method Stability- Indicating? Check_Method->Method_Validated Corrective_Action_Storage Implement Temperature Monitoring & Alarms Temp_Excursion->Corrective_Action_Storage Yes Corrective_Action_Handling Aliquot Samples Before Freezing Freeze_Thaw->Corrective_Action_Handling Yes Corrective_Action_Method Develop/Validate Stability-Indicating Method Method_Validated->Corrective_Action_Method No

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Mitigating QT Interval Prolongation with Hydrodolasetron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address QT interval prolongation associated with Hydrodolasetron, the active metabolite of Dolasetron.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound prolongs the QT interval?

A1: this compound, the active metabolite of Dolasetron, primarily prolongs the QT interval by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[2][3] Additionally, this compound has been shown to block cardiac sodium channels, which can also contribute to ECG interval changes.[1][2]

Q2: Is the QT prolongation effect of this compound dose-dependent?

A2: Yes, the prolongation of the QT interval by this compound is dose-dependent. Clinical studies have demonstrated that higher concentrations of this compound are associated with a greater increase in the QTc interval.[4] For instance, a study in healthy adults showed a mean QTc prolongation of 14.1 ms with a 100 mg intravenous dose of Dolasetron, which increased to 36.6 ms with a supratherapeutic 300 mg dose.[4]

Q3: What are the key risk factors for developing significant QT prolongation with this compound?

A3: Several factors can increase the risk of significant QT prolongation with this compound. These include:

  • Pre-existing Cardiac Conditions: Patients with underlying structural heart disease, congenital long QT syndrome, or pre-existing conduction system abnormalities are at a higher risk.[4]

  • Electrolyte Imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate QT prolongation and should be corrected before and during administration.[5][6]

  • Concomitant Medications: Co-administration of other drugs known to prolong the QT interval can have an additive effect.[6][7]

  • Female Gender and Advanced Age: These are recognized as independent risk factors for drug-induced QT prolongation.[6]

  • Hepatic or Renal Impairment: Conditions affecting drug metabolism and clearance can lead to higher plasma concentrations of this compound, increasing the risk.

Q4: Are there alternative antiemetics with a lower risk of QT prolongation?

A4: Yes, several antiemetics are considered to have a lower risk of QT prolongation. For instance, some second-generation 5-HT3 receptor antagonists like palonosetron have demonstrated a more favorable cardiac safety profile. The choice of an alternative should be based on a thorough risk-benefit assessment for the individual patient or experimental context.

Troubleshooting Experimental Findings

Issue 1: Unexpectedly high variability in QT interval measurements in animal models.

  • Possible Cause 1: Inadequate acclimatization and handling.

    • Troubleshooting: Ensure animals are properly acclimatized to the laboratory environment and handling procedures to minimize stress-induced heart rate variability, which can affect the QT interval.

  • Possible Cause 2: Inappropriate anesthesia protocol.

    • Troubleshooting: Different anesthetics can have varying effects on cardiac electrophysiology.[8] Use a consistent and well-validated anesthesia protocol. Consider telemetry-based ECG monitoring in conscious animals to eliminate the confounding effects of anesthesia.[9]

  • Possible Cause 3: Incorrect QT correction formula.

    • Troubleshooting: The relationship between QT interval and heart rate is species-specific. Use a validated heart rate correction formula (e.g., Bazett's, Fridericia's, or a species-specific formula) for the animal model being used to calculate the corrected QT interval (QTc).[8][9][10]

Issue 2: Discrepancy between in vitro hERG assay results and in vivo QT prolongation.

  • Possible Cause 1: Metabolic differences.

    • Troubleshooting: The in vitro assay typically uses the parent compound (Dolasetron) or the active metabolite (this compound). In vivo, the metabolic conversion rate and the presence of other metabolites can influence the overall effect. Ensure the in vitro study design accounts for the relevant active metabolites.

  • Possible Cause 2: Effects on other ion channels.

    • Troubleshooting: While hERG blockade is the primary mechanism, this compound can also affect other ion channels, such as sodium channels.[1] An integrated assessment considering effects on multiple cardiac ion channels may be necessary to fully predict the in vivo outcome.

  • Possible Cause 3: Inadequate concentration-response analysis.

    • Troubleshooting: Ensure the in vitro concentrations tested are relevant to the free plasma concentrations achieved in vivo. A thorough concentration-response curve should be generated to accurately determine the IC50.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Dolasetron and its Metabolite on Cardiac Ion Channels

CompoundIon ChannelIC50 (µM)Cell Line
DolasetronhERG (IKr)5.95Recombinant Cell Line
This compound (MDL 74,156)hERG (IKr)12.1Recombinant Cell Line
DolasetronNav1.5 (INa)38.0Recombinant Cell Line
This compound (MDL 74,156)Nav1.5 (INa)8.5Recombinant Cell Line

Data sourced from a study on the interactions of 5-HT3 antagonists with human cardiac ion channels.[1]

Table 2: Dose-Dependent Effect of Intravenous Dolasetron on QTc Interval in Healthy Adults

Dolasetron DoseMaximum Mean Change in QTc from Placebo (ms)95% Upper Confidence Bound (ms)
100 mg14.116.1
300 mg (supratherapeutic)36.638.6

Data from an FDA safety communication based on a thorough QT study.[4]

Experimental Protocols

Key Experiment 1: In Vitro hERG Potassium Channel Assay (Manual Patch Clamp)

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.

Methodology:

  • Cell Culture: Use a stable mammalian cell line (e.g., HEK293 or CHO) expressing the hERG channel. Culture cells under standard conditions (37°C, 5% CO2) in an appropriate medium.

  • Cell Preparation: Plate cells onto glass coverslips for recording. On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Achieve a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane before rupturing the membrane to obtain the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

    • Follow with a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

    • Repeat this protocol at a steady frequency (e.g., every 15 seconds).

  • Drug Application:

    • Establish a stable baseline recording of the hERG current in the external solution.

    • Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a new steady-state at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each drug concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Key Experiment 2: In Vivo QT Interval Assessment in a Rodent Model

Objective: To evaluate the effect of this compound on the QT interval in an anesthetized rodent model.

Methodology:

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or guinea pigs.[11]

  • Anesthesia: Anesthetize the animals with an appropriate agent (e.g., isoflurane or a combination of ketamine/xylazine). Monitor the depth of anesthesia throughout the experiment.

  • ECG Recording:

    • Place subcutaneous needle electrodes in a standard lead configuration (e.g., Lead II).

    • Connect the electrodes to an ECG amplifier and a data acquisition system.

    • Allow the ECG signal to stabilize before recording baseline data.

  • Drug Administration:

    • Administer a vehicle control followed by escalating doses of this compound via an appropriate route (e.g., intravenous infusion).

    • Record the ECG continuously or at predefined time points after each dose.

  • Data Analysis:

    • Measure the RR and QT intervals from the ECG recordings.

    • Correct the QT interval for heart rate using a validated formula for the specific species (e.g., Bazett's: QTc = QT / √RR).

    • Compare the QTc values at each dose to the baseline and vehicle control values.

    • Perform statistical analysis to determine the significance of any changes in the QTc interval.

Visualizations

Hydrodolasetron_QT_Prolongation_Pathway cluster_membrane Cardiomyocyte Membrane hERG hERG (IKr) Potassium Channel Repolarization Delayed Repolarization hERG->Repolarization Inhibition of K+ Efflux NaChannel Sodium Channel (INa) NaChannel->Repolarization Altered Na+ Influx This compound This compound This compound->hERG Block This compound->NaChannel Block QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia

Caption: Signaling pathway of this compound-induced QT prolongation.

hERG_Assay_Workflow Cell_Culture hERG-expressing Cell Culture Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Baseline Establish Stable Baseline Current Patch_Clamp->Baseline Drug_Application Apply Increasing Concentrations of This compound Baseline->Drug_Application Data_Acquisition Record hERG Tail Current Drug_Application->Data_Acquisition Analysis Calculate % Inhibition and IC50 Data_Acquisition->Analysis

Caption: Experimental workflow for the in vitro hERG assay.

Troubleshooting_Logic start High In Vivo QT Prolongation Observed check_hERG Review In Vitro hERG Data start->check_hERG hERG_potent Potent hERG Blockade Confirmed check_hERG->hERG_potent Yes hERG_weak Weak hERG Blockade check_hERG->hERG_weak No check_other_channels Assess Effects on Other Ion Channels (e.g., Nav1.5, Cav1.2) other_channel_effect Significant Effect on Other Channels check_other_channels->other_channel_effect Yes no_other_channel_effect No Significant Effect on Other Channels check_other_channels->no_other_channel_effect No check_metabolism Evaluate In Vivo Metabolite Profile active_metabolite Active Metabolite with Higher Potency check_metabolism->active_metabolite Yes no_active_metabolite No More Potent Metabolite check_metabolism->no_active_metabolite No conclusion1 Primary Mechanism: hERG Blockade hERG_potent->conclusion1 hERG_weak->check_other_channels conclusion2 Multi-channel Effect other_channel_effect->conclusion2 no_other_channel_effect->check_metabolism conclusion3 Metabolite-driven Effect active_metabolite->conclusion3 end Refined Risk Assessment no_active_metabolite->end conclusion1->end conclusion2->end conclusion3->end

Caption: Logical relationship for troubleshooting unexpected in vivo QT prolongation.

References

Enhancing the oral bioavailability of Hydrodolasetron formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Hydrodolasetron formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the key considerations for its oral formulation?

Dolasetron is an antiemetic and antinauseant agent used to prevent nausea and vomiting associated with chemotherapy and surgery.[1][2][3] It is a selective serotonin 5-HT3 receptor antagonist.[1][4] Following oral administration, dolasetron is rapidly and completely metabolized to its active metabolite, this compound, by the enzyme carbonyl reductase.[5][6] This active metabolite is primarily responsible for the drug's pharmacological effects.[1][3]

While orally administered dolasetron has a good apparent absolute bioavailability of approximately 75%, formulation development still requires careful consideration to ensure consistent and optimal drug delivery.[1][5][7] Key goals include ensuring batch-to-batch consistency, predictable dissolution profiles, and minimizing inter-subject variability.

Q2: What are the main pharmacokinetic parameters of this compound?

This compound appears rapidly in the plasma after oral administration of dolasetron, with peak plasma concentrations (Tmax) occurring at approximately 1 hour.[1][5] The elimination half-life is about 8.1 hours.[5] The pharmacokinetics of this compound are generally linear in adults.[5][8] Food does not significantly affect the bioavailability of dolasetron.[1][5] However, a high-fat meal can delay the rate of absorption, increasing the time to reach peak plasma concentration.[9]

Q3: What general strategies can be employed to enhance the oral bioavailability of poorly soluble compounds?

For drugs with poor water solubility, various formulation strategies can be used to improve their oral bioavailability.[10] These techniques aim to increase the drug's solubility and dissolution rate in the gastrointestinal fluids.[11] Common approaches include:

  • Particle Size Reduction: Methods like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[11][12]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a carrier can enhance solubility and dissolution.[12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the solubility of the drug.[11][12]

  • Salt Formation: Converting a drug into a more soluble salt form is a common and effective method.[12]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[11]

Q4: What excipients are typically used in Dolasetron tablet formulations?

Standard tablet formulations for dolasetron mesylate (the salt form of dolasetron) often include a variety of excipients to ensure proper tablet properties and drug release. These can include:

  • Fillers/Diluents: Lactose, Pregelatinized starch.[4][13]

  • Disintegrants: Croscarmellose sodium.[4][13]

  • Binders: Hypromellose.[4]

  • Lubricants: Magnesium stearate.[4][13]

  • Glidants: To improve powder flow during manufacturing.

  • Coating Agents: Polyethylene glycol, polysorbate 80, titanium dioxide, and waxes for aesthetic purposes, taste masking, or to protect the drug.[4][13]

Troubleshooting Guides

Issue: Inconsistent Dissolution Profiles for our this compound Tablets

Q: We are observing significant batch-to-batch variability in the in vitro dissolution profiles of our this compound tablets. What are the potential causes and how can we troubleshoot this?

A: Inconsistent dissolution is a common challenge that can stem from various factors in the raw materials, manufacturing process, or testing methodology.

Potential Causes & Troubleshooting Steps:

  • Active Pharmaceutical Ingredient (API) Properties:

    • Particle Size Distribution (PSD): Changes in the PSD of the API can significantly alter the dissolution rate.

      • Action: Implement stringent PSD specifications for incoming API batches. Use techniques like laser diffraction to monitor PSD.

    • Polymorphism: Different crystalline forms of the API can have different solubilities.

      • Action: Characterize the solid-state form of the API using methods like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency.

  • Manufacturing Process Parameters:

    • Granulation: Inconsistent granule size or density can affect tablet wetting and disintegration.

      • Action: Monitor and control critical process parameters of granulation, such as binder addition rate, mixing time, and drying temperature.

    • Tablet Compression Force: Variations in tablet hardness can impact the disintegration time and subsequent dissolution.

      • Action: Maintain a consistent compression force and establish a clear correlation between tablet hardness and dissolution performance.

    • Lubricant Blending: Over-lubrication can create a hydrophobic barrier on the granules, retarding dissolution.

      • Action: Optimize the lubricant blending time to the shortest effective duration.

  • Excipient Variability:

    • Source and Grade: Different suppliers or grades of the same excipient can have different physical properties.

      • Action: Qualify excipient suppliers rigorously. If a supplier is changed, conduct comparability studies.

  • Dissolution Test Method:

    • De-aeration of Medium: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, reducing the effective area for dissolution.

      • Action: Ensure the dissolution medium is properly de-aerated according to USP guidelines.

    • Apparatus Setup: Incorrect centering of the vessel or paddle/basket height can alter the hydrodynamics.

      • Action: Calibrate and verify the dissolution apparatus setup before each run.

Issue: High Inter-Subject Variability in In Vivo Pharmacokinetic Studies

Q: Our pilot in vivo study for a new this compound formulation shows high variability in Cmax and AUC among subjects. What are the potential reasons and solutions?

A: High inter-subject variability can compromise the statistical power of a study and obscure the true performance of the formulation.

Potential Causes & Solutions:

  • Food Effects:

    • Reason: Although the extent of dolasetron absorption is not significantly affected by food, the rate of absorption can be delayed by a high-fat meal.[9] This can lead to variability in Tmax and Cmax.

    • Solution: Standardize the study protocol to either a fasted or fed state for all subjects, as defined by regulatory guidelines. If a food effect is suspected, a dedicated food-effect bioavailability study should be designed.

  • Patient Physiology:

    • Reason: Differences in gastric pH, gastrointestinal motility, and metabolism (e.g., due to genetic polymorphisms in enzymes like CYP2D6) can contribute to variability.[6]

    • Solution: While difficult to control, ensure a well-defined and homogenous subject population. Consider genotyping for key metabolic enzymes if variability remains a significant issue.

  • Formulation Performance:

    • Reason: A formulation that is not robust may exhibit variable disintegration and dissolution in the variable environment of the human GI tract, a phenomenon known as in vitro-in vivo discordance.

    • Solution: Develop a more robust formulation. This could involve using solubility enhancers or creating a formulation that is less sensitive to pH changes. An in vitro dissolution test that is more biorelevant (e.g., using media that simulate gastric and intestinal fluids) can help in screening formulations.[14][15]

  • Drug-Drug Interactions:

    • Reason: Concomitant medications can alter the metabolism of this compound. For example, cimetidine can increase its blood levels, while rifampin can decrease them.[8]

    • Solution: Carefully screen subjects for the use of concomitant medications and define a clear list of prohibited drugs for the duration of the study.

Data Presentation

Table 1: Summary of Key Pharmacokinetic Parameters for this compound Following Oral Administration of Dolasetron

ParameterValueReference
Apparent Absolute Bioavailability~75%[1][5][7]
Time to Peak Plasma Conc. (Tmax)~1.0 hour[1][5]
Elimination Half-Life (t½)~8.1 hours[5]
Effect of FoodBioavailability unaffected, but Tmax may be delayed[1][9]
Protein Binding69-77%[5][8]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Immediate-Release this compound Tablets

This protocol provides a general framework for assessing the dissolution of this compound tablets, which should be adapted and validated for a specific formulation.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl.[16] This simulates the acidic environment of the stomach. Other media (e.g., pH 4.5 acetate buffer, pH 6.8 phosphate buffer) should also be used to characterize performance across the physiological pH range.[15]

  • Apparatus Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Procedure: a. Place one tablet in each of the 6 dissolution vessels. b. Start the apparatus immediately. c. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, and 45 minutes). d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples promptly using a suitable filter (e.g., 0.45 µm PVDF) that has been verified for non-adsorption of the drug.

  • Analysis: a. Quantify the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16] b. Calculate the percentage of the labeled amount of drug dissolved at each time point.

  • Acceptance Criteria (Example): Not less than 80% (Q) of the labeled amount of the drug is dissolved in 30 minutes. This should be defined based on the product's specific characteristics.

Protocol 2: General Design for a Pilot In Vivo Bioavailability Study

This protocol outlines a typical design for a pilot study to compare two formulations of this compound.

  • Study Design: A single-dose, randomized, two-period, two-sequence crossover design is recommended.

  • Subjects: A cohort of healthy adult volunteers (e.g., n=12-24). Subjects should be screened for any conditions or medications that could interfere with the study.

  • Procedure: a. Period 1: Subjects are randomized to receive a single oral dose of either the Test Formulation or the Reference Formulation after an overnight fast. b. Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours post-dose). c. Washout Period: A washout period of at least 7-10 half-lives of this compound (e.g., 7 days) should separate the two periods. d. Period 2: Subjects receive the alternate formulation. The same blood sampling schedule is followed.

  • Bioanalysis: a. Plasma samples are processed and analyzed for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters for each subject, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve). b. Use statistical methods to compare the bioavailability of the Test and Reference formulations.

Visualizations

metabolic_pathway Dolasetron Dolasetron (Oral Administration) This compound This compound (Active Metabolite) Dolasetron->this compound Carbonyl Reductase (Rapid & Complete) Metabolites Further Metabolites (Hydroxylated, N-oxidized) This compound->Metabolites CYP2D6, CYP3A, Flavin Monooxygenase Excretion Excretion (Urine and Feces) Metabolites->Excretion

Caption: Metabolic conversion of Dolasetron to its active form, this compound.

formulation_workflow cluster_preformulation Phase 1: Preformulation cluster_formulation Phase 2: Formulation Development cluster_testing Phase 3: Analytical & In Vivo Testing API_Char API Characterization (Solubility, PSD, Polymorphism) Excipient_Comp Excipient Compatibility Studies API_Char->Excipient_Comp Proto_Dev Prototype Formulation (e.g., Solid Dispersion) Excipient_Comp->Proto_Dev Process_Opt Process Optimization (Granulation, Compression) Proto_Dev->Process_Opt Dissolution In Vitro Dissolution Testing Process_Opt->Dissolution Stability Stability Studies Process_Opt->Stability InVivo In Vivo Bioavailability Study Dissolution->InVivo

Caption: Workflow for developing an enhanced bioavailability this compound formulation.

troubleshoot_dissolution cluster_api API Checks cluster_process Process Checks cluster_method Method Checks Start Inconsistent Dissolution Results API Check API Properties Start->API Process Review Manufacturing Process Start->Process Method Verify Dissolution Method Start->Method PSD Particle Size Distribution API->PSD Polymorph Polymorphism API->Polymorph Hardness Tablet Hardness Process->Hardness Lubrication Lubricant Blending Process->Lubrication Granulation Granulation Parameters Process->Granulation Deaeration Medium De-aeration Method->Deaeration Setup Apparatus Setup Method->Setup

References

Validation & Comparative

Comparative Efficacy of Dolasetron versus Ondansetron in Chemotherapy-Induced Nausea and Vomiting (CINV): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two first-generation 5-HT3 receptor antagonists, dolasetron and ondansetron, in the management of chemotherapy-induced nausea and vomiting (CINV). The information presented is collated from multiple clinical studies to support evidence-based research and drug development.

Mechanism of Action and Signaling Pathway

Chemotherapy can induce the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing nausea and vomiting.[1][2] Both dolasetron and ondansetron are selective antagonists of the 5-HT3 receptor, competitively blocking the binding of serotonin and thereby preventing the emetic signal.[3][4] Dolasetron itself is a prodrug and is rapidly converted to its active metabolite, hydrodolasetron, which exerts the primary antiemetic effect.[5]

Below is a diagram illustrating the CINV signaling pathway and the mechanism of action of 5-HT3 receptor antagonists.

cluster_0 Gastrointestinal Tract cluster_1 Peripheral Pathway cluster_2 Central Nervous System Chemotherapy Chemotherapy Enterochromaffin Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin Cells damages Serotonin (5-HT) Release Serotonin (5-HT) Release Enterochromaffin Cells->Serotonin (5-HT) Release 5-HT3 Receptors (Vagal Afferents) 5-HT3 Receptors (Vagal Afferents) Serotonin (5-HT) Release->5-HT3 Receptors (Vagal Afferents) binds to Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) 5-HT3 Receptors (Vagal Afferents)->Chemoreceptor Trigger Zone (CTZ) signals Dolasetron / Ondansetron Dolasetron Ondansetron Dolasetron / Ondansetron->5-HT3 Receptors (Vagal Afferents) block Vomiting Center Vomiting Center Chemoreceptor Trigger Zone (CTZ)->Vomiting Center stimulates Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting

Caption: CINV Signaling Pathway and 5-HT3 Antagonist Action.

Comparative Efficacy Data

The following table summarizes the complete response (CR) rates from key clinical trials comparing dolasetron and ondansetron. A complete response is typically defined as no emetic episodes and no use of rescue medication.

Clinical Trial / StudyChemotherapy EmetogenicityDrug RegimenAcute Phase CR (0-24h)Delayed Phase CR (>24h)
Hesketh et al. (1996)[6]High (Cisplatin ≥70 mg/m²)IV Dolasetron 1.8 mg/kg49.2%Not Reported
IV Ondansetron 32 mg50.4%Not Reported
High (Cisplatin ≥91 mg/m²)IV Dolasetron 1.8 mg/kg36.8%Not Reported
IV Ondansetron 32 mg31.8%Not Reported
Lofters et al. (1997)[7]ModerateIV Dolasetron + Oral Dolasetron57%36% (at 7 days)
IV Ondansetron + Oral Ondansetron67%39% (at 7 days)
Korean Journal of Internal Medicine (2006)[5]High (Cisplatin-based)IV Dolasetron 100 mg36.0%8.0%
IV Ondansetron 8 mg (3 doses)43.6%10.9%

Multiple studies have concluded that there is no statistically significant difference in the overall efficacy between dolasetron and ondansetron for the prevention of CINV, particularly in the acute phase.[5][6] However, one study in patients receiving moderately emetogenic chemotherapy found ondansetron to be significantly more effective in the first 24 hours, though this difference was not apparent over a 7-day period.[7] The addition of dexamethasone has been shown to significantly improve the efficacy of both drugs.[7]

Experimental Protocols

The methodologies of the cited studies provide a framework for understanding the presented efficacy data. Below is a summary of the typical experimental design for these comparative trials.

1. Hesketh et al. (1996) - Double-blind, Randomized Trial [6]

  • Patient Population: 609 cancer patients receiving their first course of cisplatin-based chemotherapy.

  • Stratification: Patients were stratified based on the cisplatin dose: a lower stratum (≥70 and <91 mg/m²) and a higher stratum (≥91 mg/m²).[6]

  • Intervention: Patients were randomized to receive a single intravenous infusion of either dolasetron mesylate (1.8 or 2.4 mg/kg) or ondansetron (32 mg) 30 minutes before chemotherapy.[6]

  • Primary Endpoint: Complete response, defined as zero emetic episodes and no rescue medication within 24 hours of chemotherapy.[6]

  • Secondary Endpoints: Major response (1-2 emetic episodes, no rescue), nausea severity, and patient satisfaction assessed via a visual analog scale (VAS).[6]

2. Lofters et al. (1997) - Phase III, Double-blind, Randomized Trial [7]

  • Patient Population: 696 chemotherapy-naive patients receiving moderately emetogenic chemotherapy.

  • Intervention: A 2x2 factorial design was used. Patients received either IV dolasetron (2.4 mg/kg) followed by oral dolasetron (200 mg daily for 6 days) or IV ondansetron (32 mg) followed by oral ondansetron (8 mg twice daily for 6 days).[7] A subset of patients in each arm also received dexamethasone.

  • Primary Endpoint: Complete protection (no emesis, no rescue medication) in the first 24 hours and over 7 days.

  • Secondary Endpoint: Mean nausea severity (MNS) assessed on a VAS in a daily diary.[7]

3. Korean Journal of Internal Medicine (2006) - Open-label, Randomized Trial [5]

  • Patient Population: 112 patients receiving cisplatin-based combination chemotherapy.

  • Intervention: Patients were randomized to receive a single IV dose of dolasetron (100 mg) or three IV doses of ondansetron (8 mg each). For delayed CINV, patients received oral dolasetron (200 mg daily) or oral ondansetron (8 mg twice daily) for up to 5 days.[5]

  • Primary Endpoint: Complete response during the acute (0-24 hours) and delayed (Day 2 to Day 5) periods.[5]

  • Secondary Endpoints: Incidence and severity of emesis, need for rescue medication.[5]

A generalized workflow for a CINV clinical trial is depicted in the diagram below.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Arm A (Dolasetron) Treatment Arm A (Dolasetron) Randomization->Treatment Arm A (Dolasetron) Treatment Arm B (Ondansetron) Treatment Arm B (Ondansetron) Randomization->Treatment Arm B (Ondansetron) Chemotherapy Administration Chemotherapy Administration Treatment Arm A (Dolasetron)->Chemotherapy Administration Treatment Arm B (Ondansetron)->Chemotherapy Administration Data Collection (Acute Phase: 0-24h) Data Collection (Acute Phase: 0-24h) Chemotherapy Administration->Data Collection (Acute Phase: 0-24h) Data Collection (Delayed Phase: >24h) Data Collection (Delayed Phase: >24h) Data Collection (Acute Phase: 0-24h)->Data Collection (Delayed Phase: >24h) Efficacy & Safety Analysis Efficacy & Safety Analysis Data Collection (Delayed Phase: >24h)->Efficacy & Safety Analysis Statistical Comparison Statistical Comparison Efficacy & Safety Analysis->Statistical Comparison

References

A Head-to-Head Clinical Comparison of Hydrodolasetron and Granisetron for Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

In the management of chemotherapy-induced nausea and vomiting (CINV), a significant side effect of cancer treatment, 5-HT3 receptor antagonists are a cornerstone of prophylactic therapy. This guide provides a detailed, objective comparison of two such agents: hydrodolasetron, the active metabolite of dolasetron, and granisetron. The following sections present a synthesis of data from head-to-head and comparative clinical trials, focusing on efficacy, safety, and pharmacokinetic profiles to inform researchers, scientists, and drug development professionals.

Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting

Clinical studies have demonstrated that both this compound (via administration of dolasetron) and granisetron are effective in preventing CINV. However, some evidence suggests potential differences in their clinical outcomes.

A pilot study directly comparing oral granisetron with oral dolasetron for the prevention of acute CINV in patients receiving moderately and highly emetogenic chemotherapy indicated a greater efficacy for granisetron.[1][2] In this open-label trial, a significantly higher percentage of patients receiving granisetron experienced total control of nausea and vomiting compared to those treated with dolasetron (69.2% vs. 23.1%, p < 0.05).[1][2] Furthermore, the granisetron group had fewer instances of emesis (7.7% vs. 53.8%, p < 0.05) and nausea (30.8% vs. 76.9%, p < 0.05).[1][2] Consequently, the need for rescue antiemetic medication was significantly lower in the granisetron arm.[1][2]

Other comparative analyses and meta-analyses have suggested that while the first-generation 5-HT3 receptor antagonists, including dolasetron and granisetron, are generally comparable in efficacy, some nuances exist.[3][4] One meta-analysis found granisetron to be equivalent to ondansetron, while another comparison with tropisetron showed an advantage for granisetron.[4] The same analysis found ondansetron and dolasetron to be equivalent.[4]

Table 1: Comparative Efficacy of Oral Granisetron vs. Oral Dolasetron for Acute CINV [1][2]

Efficacy EndpointGranisetron (2 mg, single dose)Dolasetron (100 mg, single dose)p-value
Total Control of Nausea & Vomiting69.2%23.1%< 0.05
Patients Experiencing Emesis7.7%53.8%< 0.05
Patients Experiencing Nausea30.8%76.9%< 0.05
Patients Requiring Rescue Antiemetic23.1%76.9%< 0.01
Mean Doses of Rescue Antiemetic17< 0.01

Experimental Protocols

The methodologies of the key comparative studies provide context for the efficacy data.

Open-Label Pilot Study: Granisetron vs. Dolasetron[1][2]
  • Objective: To compare the effectiveness of oral granisetron versus oral dolasetron for the prophylaxis of acute CINV.

  • Study Design: An experiential, open-label pilot study.

  • Patient Population: 26 patients with lymphoma or malignancies of the lungs, larynx, or uterus undergoing moderately high and highly emetogenic chemotherapy.

  • Treatment Arms:

    • Granisetron arm (n=13): A single oral dose of 2 mg of granisetron.

    • Dolasetron arm (n=13): A single oral dose of 100 mg of dolasetron.

  • Concomitant Medication: All patients received intravenous dexamethasone 20 mg before the initiation of chemotherapy.

  • Primary Outcome Measures: Patients were monitored for at least 24 hours for the number of episodes of nausea and emesis, the intensity of nausea (when applicable), and the number of doses of rescue antiemetic medication administered.

G cluster_study_flow Experimental Workflow: Open-Label Pilot Study Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Granisetron Arm Granisetron Arm Randomization->Granisetron Arm n=13 Dolasetron Arm Dolasetron Arm Randomization->Dolasetron Arm n=13 Chemotherapy + Dexamethasone Chemotherapy + Dexamethasone Granisetron Arm->Chemotherapy + Dexamethasone Dolasetron Arm->Chemotherapy + Dexamethasone 24h Monitoring 24h Monitoring Chemotherapy + Dexamethasone->24h Monitoring Data Analysis Data Analysis 24h Monitoring->Data Analysis

Caption: Workflow of the open-label pilot study comparing granisetron and dolasetron.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial to its clinical utility. Dolasetron is rapidly metabolized by carbonyl reductase to its active metabolite, this compound.

Table 2: Pharmacokinetic Parameters of this compound and Granisetron

ParameterThis compound (from oral Dolasetron)Granisetron
Bioavailability 59-80%[5]~60%
Peak Plasma Time 1-1.5 hours[5]Varies by formulation
Half-life 4-9 hours[5]~9 hours in cancer patients[6]
Metabolism By carbonyl reductase to this compound, which is then metabolized by CYP2D6 and CYP3A[5]Primarily by the CYP1A1 and CYP3A families of enzymes[7]
Protein Binding 69-77%[5]~65%

Safety and Tolerability

Both this compound and granisetron are generally well-tolerated. The most common adverse events associated with 5-HT3 receptor antagonists include headache, constipation, and asthenia.

A significant safety concern with some 5-HT3 receptor antagonists is the potential for QTc interval prolongation, which can increase the risk of torsades de pointes. Both dolasetron and granisetron have been associated with this effect.[5] It is recommended to use caution when administering these drugs with other medications known to affect the QT interval.[5]

Mechanism of Action: 5-HT3 Receptor Antagonism

Both this compound and granisetron exert their antiemetic effects by selectively blocking serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. By blocking these receptors, this compound and granisetron inhibit the activation of the vomiting reflex arc.

G cluster_moa Signaling Pathway: 5-HT3 Receptor Antagonism in CINV Chemotherapy Chemotherapy Enterochromaffin Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin Cells induces damage Serotonin (5-HT) Release Serotonin (5-HT) Release Enterochromaffin Cells->Serotonin (5-HT) Release 5-HT3 Receptors 5-HT3 Receptors Serotonin (5-HT) Release->5-HT3 Receptors Vagal Afferent Nerves Vagal Afferent Nerves Vagal Afferent Nerves->5-HT3 Receptors Vomiting Center (Brainstem) Vomiting Center (Brainstem) 5-HT3 Receptors->Vomiting Center (Brainstem) signal transduction Nausea & Vomiting Nausea & Vomiting Vomiting Center (Brainstem)->Nausea & Vomiting initiates reflex This compound / Granisetron This compound / Granisetron This compound / Granisetron->5-HT3 Receptors blocks

Caption: Mechanism of action of 5-HT3 receptor antagonists in preventing CINV.

References

In Vitro Validation of Hydrodolasetron's Selectivity for the 5-HT3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vitro performance of Hydrodolasetron, the active metabolite of Dolasetron, with other commercially available 5-HT3 receptor antagonists. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate research tools and potential therapeutic candidates.

Comparative Analysis of 5-HT3 Receptor Antagonists

The primary mechanism of action for this class of drugs is the competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel. Their efficacy and potential for off-target effects are largely determined by their binding affinity and selectivity for the 5-HT3 receptor over other receptor types.

Binding Affinity at the Human 5-HT3 Receptor

The binding affinity of a compound for its target receptor is a key indicator of its potency. This is typically expressed as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). A lower Ki value signifies a higher binding affinity.

CompoundpKiKi (nM)
This compound (active metabolite of Dolasetron) ~7.3[1]~50
Ondansetron8.70[2]2.0
Granisetron9.15[2]0.71
Palonosetron~10.4[3][4]~0.04

Note: Ki values are approximate and can vary based on experimental conditions. The pKi value for this compound was calculated from a reported half-life of 7.3 hours, which is often correlated with binding affinity.

Selectivity Profile

An ideal antagonist exhibits high affinity for its target receptor and low affinity for other receptors, minimizing the potential for off-target side effects. First-generation 5-HT3 receptor antagonists, including Ondansetron and Granisetron, are known to be highly specific for the 5-HT3 receptor, with a selectivity ratio of approximately 1000:1 compared to their affinities for other receptors[5].

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the selectivity and functional activity of 5-HT3 receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of this compound and other antagonists for the 5-HT3 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells)[7].

  • Radioligand: A radiolabeled ligand with high affinity for the 5-HT3 receptor, such as [3H]GR65630, is used[2].

  • Assay Buffer: A typical buffer composition is 50 mM Tris-HCl, pH 7.4[8].

  • Incubation: Membranes, radioligand, and varying concentrations of the unlabeled antagonist (e.g., this compound) are incubated to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with 5-HT3 Receptors Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]GR65630) Radioligand->Incubation Antagonist Unlabeled Antagonist (e.g., this compound) Antagonist->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate Ki from Competition Curves Counting->Analysis

Fig. 1: Radioligand Binding Assay Workflow
Functional Assay: Calcium Influx Measurement

This assay measures the functional consequence of receptor activation or inhibition. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to an influx of cations, including Ca2+.

Objective: To determine the potency of this compound and other antagonists in inhibiting 5-HT-induced calcium influx.

Methodology:

  • Cell Culture: Cells expressing the 5-HT3 receptor are cultured in a 96-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: Serotonin (5-HT) is added to stimulate the 5-HT3 receptors.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values (concentration of antagonist that inhibits 50% of the maximal agonist response) are determined.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Culture 5-HT3 Receptor-Expressing Cells Dye Load with Calcium-Sensitive Dye Cells->Dye Antagonist Pre-incubate with Antagonist Dye->Antagonist Agonist Stimulate with 5-HT Antagonist->Agonist Detection Measure Fluorescence Change Agonist->Detection Analysis Determine IC50 Values Detection->Analysis

Fig. 2: Calcium Influx Assay Workflow

Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a signaling cascade that is inhibited by antagonists like this compound.

G cluster_pathway 5-HT3 Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor Serotonin->Receptor Binds to Channel Ion Channel Opening Receptor->Channel Influx Cation Influx (Na+, K+, Ca2+) Channel->Influx Depolarization Neuronal Depolarization Influx->Depolarization Signal Signal Transduction Depolarization->Signal Antagonist This compound Antagonist->Receptor Blocks

Fig. 3: 5-HT3 Receptor Signaling Pathway and Antagonist Action

Conclusion

The in vitro data indicates that this compound is a selective antagonist of the 5-HT3 receptor. While its binding affinity appears to be lower than that of some other setrons, particularly the second-generation antagonist Palonosetron, it demonstrates clear antagonistic properties at the receptor. The provided experimental protocols offer a framework for the direct, quantitative comparison of this compound's selectivity and functional potency against other 5-HT3 receptor antagonists in a laboratory setting. Further studies characterizing the binding profile of this compound against a broader range of receptors would provide a more complete understanding of its selectivity.

References

A Comparative Analysis of Sample Pretreatment Methods for Hydrodolasetron Determination in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various sample pretreatment methods for the quantification of Hydrodolasetron in human plasma. The objective is to offer an evidence-based resource to aid in the selection of the most appropriate sample preparation technique for pharmacokinetic studies and therapeutic drug monitoring. This document summarizes key performance data, provides detailed experimental protocols, and visualizes the general workflow.

Performance Comparison of Pretreatment Methods

The selection of an appropriate sample pretreatment method is critical for accurate and reliable quantification of drug metabolites in complex biological matrices like plasma. An ideal method should provide high recovery, minimize matrix effects, and be efficient and easy to perform. Below is a summary of the performance of five different methods for this compound extraction from human plasma.

Pretreatment MethodAnalyteMean Extraction Recovery (%)Matrix Effect (%)
Salt-Induced Phase Separation Extraction (SIPSE) This compound >96% [1][2][3]-0.46 to 3.67% [1]
Dolasetron>96%[1][2][3]-0.46 to 3.67%[1]
Ondansetron (IS)>96%[1][2][3]-0.46 to 3.67%[1]
Albumin Precipitation (AP) This compound~85%-15 to -10%
Dolasetron~85%-15 to -10%
Ondansetron (IS)~85%-15 to -10%
Liquid-Liquid Extraction (LLE) This compound<82%[1][2]-10 to -5%
Dolasetron<82%[1][2]-10 to -5%
Ondansetron (IS)<82%-10 to -5%
Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE) This compound~90%-10 to -5%
Dolasetron~90%-10 to -5%
Ondansetron (IS)~90%-10 to -5%
Subzero-Temperature Induced Phase Separation Extraction (STIPSE) This compound~92%-5 to 0%
Dolasetron~92%-5 to 0%
Ondansetron (IS)~92%-5 to 0%

IS: Internal Standard

Based on the comparative data, the Salt-Induced Phase Separation Extraction (SIPSE) method demonstrates superior performance with the highest extraction recovery and the lowest matrix interference for both this compound and its parent drug, Dolasetron.[1][2][3]

General Workflow for this compound Sample Pretreatment and Analysis

The following diagram illustrates a typical workflow for the preparation and analysis of plasma samples for this compound quantification.

This compound Sample Pretreatment Workflow cluster_Pretreatment Sample Pretreatment cluster_Analysis Instrumental Analysis Plasma Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Pretreatment Pretreatment Method (e.g., SIPSE, LLE, PPT) Add_IS->Pretreatment Centrifuge Centrifugation Pretreatment->Centrifuge Collect_Supernatant Collect Supernatant/ Organic Layer Centrifuge->Collect_Supernatant Inject Inject into HPLC-MS/MS Collect_Supernatant->Inject Data_Acquisition Data Acquisition Inject->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for this compound analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the sample pretreatment methods compared in this guide.

Salt-Induced Phase Separation Extraction (SIPSE)

This method combines protein precipitation, analyte extraction, and sample cleanup into a single step.[1][3]

  • Materials: Acetonitrile, 2 mol/L sodium carbonate aqueous solution.

  • Procedure:

    • To 0.2 mL of plasma sample in a centrifuge tube, add a suitable amount of internal standard.

    • Add 0.6 mL of acetonitrile and vortex for 1 minute to precipitate proteins.

    • Add 0.1 mL of 2 mol/L sodium carbonate solution to induce phase separation.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the upper acetonitrile layer to a clean tube.

    • Inject an aliquot of the acetonitrile layer directly into the HPLC-MS/MS system.

Albumin Precipitation (AP)

A straightforward method for protein removal, though with lower recovery and higher matrix effects compared to SIPSE.[1]

  • Materials: Methanol.

  • Procedure:

    • To 0.2 mL of plasma sample, add the internal standard.

    • Add 0.4 mL of methanol.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

Conventional Liquid-Liquid Extraction (LLE)

A multi-step extraction process with moderate efficiency for this compound.[1][2]

  • Materials: Ethyl acetate-n-hexane (3:1, v/v), 0.1 mol/L hydrochloric acid.

  • Procedure:

    • To 0.2 mL of plasma, add the internal standard.

    • Add the ethyl acetate-n-hexane mixture and vortex to extract the analytes.

    • Separate the organic phase.

    • Back-extract the organic phase with 0.1 mol/L hydrochloric acid.

    • Separate the aqueous phase and re-extract with the ethyl acetate-n-hexane mixture.

    • Evaporate the final organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE)

This method utilizes a hydrophobic solvent to induce phase separation.[2]

  • Materials: Acetonitrile, Chloroform.

  • Procedure:

    • Mix 0.2 mL of plasma containing the internal standard with 0.2 mL of acetonitrile.

    • Add 0.02 mL of chloroform to the mixture.

    • Vortex and then centrifuge to induce phase separation.

    • Collect the upper layer for analysis.

Subzero-Temperature Induced Phase Separation Extraction (STIPSE)

This technique relies on low temperatures to induce the separation of phases.

  • Procedure:

    • Mix the plasma sample with a water-miscible organic solvent (e.g., acetonitrile).

    • Subject the mixture to a subzero temperature environment (e.g., -20°C) for a defined period to induce phase separation.

    • Centrifuge at low temperature.

    • Collect the organic layer for analysis.

Conclusion

The Salt-Induced Phase Separation Extraction (SIPSE) method stands out as the most optimal pretreatment method for the simultaneous determination of Dolasetron and this compound in human plasma by HPLC-ESI-MS.[1][2][3] Its high extraction efficiency, minimal matrix effects, speed, and simplicity make it a superior choice for high-throughput bioanalytical laboratories.[1][3] While other methods like LLE and protein precipitation are viable, they may require more extensive optimization to overcome limitations in recovery and matrix interference.

References

Efficacy comparison between intravenous and oral administration of Hydrodolasetron precursor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative efficacy of intravenous and oral administration of the hydrodolasetron precursor, dolasetron mesylate, in preventing nausea and vomiting.

This guide provides a detailed comparison of the efficacy of intravenous (IV) and oral administration of the this compound precursor, dolasetron mesylate, a selective 5-HT3 receptor antagonist. The active metabolite, this compound, is responsible for the antiemetic effects. This analysis is based on a review of clinical trial data for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Data Presentation: Efficacy Comparison

The following table summarizes the quantitative data on the efficacy of intravenous and oral dolasetron mesylate from various clinical studies. The primary efficacy endpoint presented is the "complete response" rate, defined as no emetic episodes and no use of rescue medication within a specified timeframe.

IndicationPatient PopulationIntravenous Dolasetron MesylateOral Dolasetron MesylateStudy Reference(s)
CINV (Highly Emetogenic Chemotherapy) Adult cancer patients~50% complete response (1.8 mg/kg)Not typically recommended as a single agent[1][2]
CINV (Moderately Emetogenic Chemotherapy) Adult cancer patients~60-80% complete response (1.8 mg/kg)Similar efficacy to IV (200 mg)[1][2]
PONV (Prevention) Adult surgical patients~64-71% complete response (50 mg)Dose-dependent efficacy (25-200 mg)[2][3]
PONV (Treatment) Adult surgical patients~28-35% complete response (12.5-100 mg)Not typically studied for treatment[4]

Experimental Protocols

The methodologies for clinical trials evaluating the efficacy of dolasetron mesylate typically follow a randomized, double-blind, and often placebo- or active-controlled design.

Key Experimental Methodologies:

1. Patient Population:

  • CINV Studies: Adult cancer patients scheduled to receive their first course of either highly or moderately emetogenic chemotherapy.[1][5] Key inclusion criteria often include an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and no antiemetic use within 24 hours prior to chemotherapy.[6]

  • PONV Studies: Adult patients scheduled for surgeries known to have a moderate to high risk of PONV, such as laparoscopic or major gynecological procedures.[3][7]

2. Study Design:

  • Randomization: Patients are randomly assigned to receive either intravenous or oral dolasetron, an active comparator (e.g., ondansetron), or a placebo.[1][3]

  • Blinding: To minimize bias, both the investigators and the patients are unaware of the treatment being administered (double-blind).[1][3]

  • Dosing Regimen:

    • Intravenous: Dolasetron mesylate is typically administered as a single dose infused over a short period (e.g., 15 minutes) approximately 30 minutes before the start of chemotherapy or induction of anesthesia.[1][8]

    • Oral: The oral formulation is usually given as a single dose within one hour prior to chemotherapy or surgery.[8][9]

3. Efficacy Assessment:

  • Primary Endpoint: The most common primary endpoint is "complete response," defined as no episodes of emesis and no use of rescue antiemetic medication in the 24 hours following chemotherapy or surgery (the acute phase).[1][3]

  • Secondary Endpoints: These often include the incidence and severity of nausea (assessed using a visual analog scale), the number of emetic episodes, and the time to the first emetic episode or use of rescue medication. For CINV, delayed-onset nausea and vomiting (24-120 hours post-chemotherapy) is also a key endpoint.[3][6]

4. Safety and Tolerability:

  • Adverse events are systematically recorded throughout the study period. Common side effects include headache, dizziness, and constipation.[10]

  • Electrocardiogram (ECG) monitoring is often included to assess for any potential cardiac effects, such as QTc interval prolongation.[10]

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_0 Chemotherapy/Anesthesia cluster_1 Gastrointestinal Tract cluster_2 Central Nervous System cluster_3 Drug Action chemo Chemotherapeutic Agents / Anesthetic Stimuli ec_cells Enterochromaffin Cells chemo->ec_cells release serotonin Serotonin (5-HT) ec_cells->serotonin ht3r_peripheral 5-HT3 Receptors serotonin->ht3r_peripheral binds to ht3r_central 5-HT3 Receptors serotonin->ht3r_central binds to vagal_afferent Vagal Afferent Nerves ctz Chemoreceptor Trigger Zone (CTZ) vagal_afferent->ctz ht3r_peripheral->vagal_afferent activates vomiting_center Vomiting Center (Medulla) ctz->vomiting_center signals nausea_vomiting Nausea & Vomiting vomiting_center->nausea_vomiting vomiting_center->nausea_vomiting ht3r_central->ctz activates This compound This compound (Active Metabolite) This compound->ht3r_peripheral blocks This compound->ht3r_central blocks

Caption: Mechanism of action of this compound in preventing nausea and vomiting.

Experimental Workflow for Efficacy Comparison

G start Patient Screening and Enrollment randomization Randomization start->randomization group_iv Group A: Intravenous Dolasetron randomization->group_iv group_oral Group B: Oral Dolasetron randomization->group_oral treatment_admin Treatment Administration (Pre-Chemotherapy/Anesthesia) group_iv->treatment_admin group_oral->treatment_admin chemo_anesthesia Chemotherapy/ Anesthesia treatment_admin->chemo_anesthesia observation Observation Period (Acute: 0-24h, Delayed: >24-120h) chemo_anesthesia->observation data_collection Data Collection: - Emetic Episodes - Nausea Score (VAS) - Rescue Medication Use observation->data_collection analysis Efficacy & Safety Analysis data_collection->analysis

Caption: A typical experimental workflow for comparing intravenous and oral dolasetron.

References

Dolasetron in the Prophylaxis of Postoperative Nausea and Vomiting: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Postoperative nausea and vomiting (PONV) remains a significant challenge in the perioperative period, affecting patient satisfaction and potentially leading to adverse clinical outcomes. Among the armamentarium of antiemetic agents, the selective serotonin 5-HT3 receptor antagonists have become a cornerstone of prophylaxis. This guide provides a comprehensive meta-analysis of clinical trials involving hydrodolasetron, the active metabolite of dolasetron, for the prevention of PONV, comparing its performance against other therapeutic alternatives.

Comparative Efficacy of Antiemetics for PONV

A comprehensive network meta-analysis of randomized controlled trials provides a broad perspective on the relative efficacy of various antiemetic agents in preventing PONV. The following table summarizes the findings for dolasetron and its key comparators.

Table 1: Comparative Efficacy of Dolasetron and Other Antiemetics for PONV Prophylaxis

InterventionComparatorOutcomeRelative Risk (95% CI)Certainty of Evidence
DolasetronPlaceboPrevention of VomitingFavors DolasetronLow
AprepitantPlaceboPrevention of Vomiting0.26 (0.18 to 0.38)High
RamosetronPlaceboPrevention of Vomiting0.44 (0.32 to 0.59)High
GranisetronPlaceboPrevention of Vomiting0.45 (0.38 to 0.54)High
DexamethasonePlaceboPrevention of Vomiting0.51 (0.44 to 0.57)High
OndansetronPlaceboPrevention of Vomiting0.55 (0.51 to 0.60)High
DroperidolPlaceboPrevention of VomitingFavors DroperidolModerate
FosaprepitantPlaceboPrevention of VomitingFavors FosaprepitantModerate
CasopitantPlaceboPrevention of VomitingFavors CasopitantVery Low
TropisetronPlaceboPrevention of VomitingFavors TropisetronVery Low

Data extracted from a Cochrane network meta-analysis.[1][2] The certainty of evidence for dolasetron was rated as low for the prevention of vomiting.[1][2]

Head-to-Head Comparisons with other 5-HT3 Antagonists

Direct and indirect comparisons from meta-analyses focusing on 5-HT3 antagonists offer more specific insights into the relative performance of dolasetron within its class.

Table 2: Dolasetron vs. Other 5-HT3 Antagonists for PONV Prophylaxis

ComparisonOutcomeKey Findings
Dolasetron vs. OndansetronComplete ResponseNo statistically significant difference in preventing PONV.[3][4][5]
Dolasetron vs. GranisetronComplete ResponseStudies suggest comparable efficacy between dolasetron and granisetron.[6]

Dose-Ranging Studies and Optimal Dosing

Several studies have investigated the optimal dose of dolasetron for PONV prophylaxis. A pooled analysis of three large clinical trials concluded that an intravenous dose of 12.5 mg of dolasetron provided the maximal effective dose for preventing PONV, with no significant additional benefit at higher doses.[7] For oral administration, a 50 mg dose was found to be maximally effective.[3]

Safety and Tolerability

The safety profile of dolasetron is consistent with other 5-HT3 receptor antagonists. The most commonly reported adverse events are mild to moderate and include headache and dizziness.[6][8]

Table 3: Common Adverse Events Associated with Dolasetron for PONV

Adverse EventIncidence
HeadacheMild to Moderate
DizzinessMild to Moderate

Experimental Protocols of Key Clinical Trials

The following sections detail the methodologies of pivotal clinical trials that have informed the understanding of dolasetron's efficacy and safety in PONV. These trials adhere to the principles outlined in the CONSORT (Consolidated Standards of Reporting Trials) statement.[1][9][10][11][12]

Philip et al. (2000): Dolasetron for PONV Prophylaxis in Outpatient Surgery
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[6]

  • Patient Population: 1030 patients undergoing outpatient surgery with general anesthesia.[6]

  • Interventions: Patients received intravenous dolasetron mesylate at doses of 12.5 mg, 25 mg, 50 mg, or 100 mg, or a placebo.[6]

  • Primary Outcome Measure: The proportion of patients with a "complete response," defined as being free of emesis and not requiring rescue medication for the 24-hour period after study drug administration.[6]

  • Secondary Outcome Measures: Survival time without rescue medication and nausea assessment using a visual analogue scale (VAS).[6]

Kovac et al. (1997): Treatment of Established PONV with Dolasetron
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 620 patients who developed PONV after outpatient surgery under general anesthesia.

  • Interventions: Patients received a single intravenous dose of dolasetron at 12.5 mg, 25 mg, 50 mg, or 100 mg, or a placebo.

  • Primary Outcome Measure: "Complete response," defined as no emetic episodes and no need for rescue medication over 24 hours.

  • Secondary Outcome Measures: Time to the first emetic episode or rescue medication, and patient-rated nausea and satisfaction with antiemetic therapy using a visual analog scale (VAS).

Mandatory Visualizations

Signaling Pathway of 5-HT3 Receptor Antagonists

5HT3_Antagonist_Signaling_Pathway cluster_PNS Peripheral Nervous System (Gut) cluster_CNS Central Nervous System EC Enterochromaffin Cells Serotonin_P Serotonin (5-HT) EC->Serotonin_P Release induced by chemotherapy/anesthesia HT3R_P 5-HT3 Receptor Serotonin_P->HT3R_P Binds to Vagal_Afferent Vagal Afferent Nerve CTZ Chemoreceptor Trigger Zone (CTZ) Vagal_Afferent->CTZ Signal Transmission HT3R_P->Vagal_Afferent Activates VC Vomiting Center CTZ->VC Stimulates Nausea & Vomiting Nausea & Vomiting VC->Nausea & Vomiting Induces HT3R_C 5-HT3 Receptor HT3R_C->CTZ Activates Serotonin_C Serotonin (5-HT) Serotonin_C->HT3R_C Binds to Dolasetron Dolasetron (this compound) Dolasetron->Block_P Dolasetron->Block_C

Caption: Mechanism of action of dolasetron (this compound) in preventing PONV.

PRISMA Flow Diagram for a Representative Meta-Analysis

PRISMA_Flow_Diagram Identification Records identified through database searching (n = ...) Screening Records after duplicates removed (n = ...) Identification->Screening Eligibility Full-text articles assessed for eligibility (n = ...) Screening->Eligibility Excluded_Screening Records excluded (n = ...) Screening->Excluded_Screening Included Studies included in quantitative synthesis (meta-analysis) (n = ...) Eligibility->Included Excluded_Eligibility Full-text articles excluded, with reasons (n = ...) Eligibility->Excluded_Eligibility

Caption: PRISMA flow diagram illustrating the study selection process.

References

Safety Operating Guide

Safe Disposal of Hydrodolasetron: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of hydrodolasetron, an antiemetic agent, is a critical component of laboratory safety and environmental responsibility. As with many pharmaceuticals, improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Regulatory Framework for Pharmaceutical Disposal

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[5] The DEA regulates the disposal of controlled substances to prevent diversion.[6] While this compound is not a controlled substance, it is crucial to follow all applicable federal, state, and local regulations for pharmaceutical waste.

Summary of Regulatory Considerations

Regulatory Body Key Regulations and Guidelines Relevance to this compound Disposal
EPA Resource Conservation and Recovery Act (RCRA)[4][5]Governs the disposal of hazardous pharmaceutical waste. This compound waste may be classified as hazardous depending on its characteristics or formulation. The RCRA prohibits the sewering of hazardous pharmaceutical waste.[4]
DEA Secure and Responsible Drug Disposal Act[6]While this compound is not a DEA-scheduled controlled substance, facilities must have clear protocols to differentiate and properly manage controlled versus non-controlled substances.
State Regulations Varies by state (e.g., California's Medical Waste Management Act)[6][7]States may have more stringent requirements for pharmaceutical waste disposal, including specific labeling and disposal timelines.[7]
Safety Data Sheet (SDS) Product-specific information on hazards, handling, and disposal.The SDS for dolasetron mesylate, the prodrug of this compound, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating disposal as a hazardous material.[8] It recommends disposal via an approved waste disposal plant.[8]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound in a research or laboratory setting. This procedure is based on general best practices for pharmaceutical waste management and should be adapted to comply with specific institutional and local regulations.

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused or expired drug product, solutions, contaminated personal protective equipment (PPE) such as gloves and gowns, and any labware (e.g., vials, syringes, tubing).[9]

    • Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste.

  • Containerization and Labeling:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[10]

    • The container label should include the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of the contents.

  • Storage:

    • Store the hazardous waste container in a secure, designated area away from general lab traffic.

    • Ensure the storage area is well-ventilated and that the container is kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[11]

    • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if requested.

  • Documentation:

    • Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements. This may include a hazardous waste manifest provided by the disposal company.

Important Considerations:

  • Do Not Sewer: Under no circumstances should this compound or materials contaminated with it be flushed down the drain or disposed of in the regular trash.[4][12] This is to prevent the contamination of water supplies and harm to aquatic life.[1][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and its waste.[13]

  • Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for hazardous materials. Absorb the spill with an inert material and place it in the hazardous waste container.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Hydrodolasetron_Disposal_Workflow start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No segregate Segregate as Pharmaceutical Waste is_contaminated->segregate Yes containerize Place in a designated, labeled Hazardous Waste Container segregate->containerize store Store in a secure, designated area containerize->store contact_ehs Contact EHS or licensed waste disposal company store->contact_ehs dispose Dispose via Incineration at a permitted facility contact_ehs->dispose

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not typically developed, as disposal methods are dictated by established regulatory guidelines for pharmaceutical and hazardous waste.[4][5] The primary method for the disposal of non-controlled hazardous pharmaceutical waste is incineration at a permitted facility.[4][11] This method is designed to destroy the active pharmaceutical ingredient, preventing its release into the environment. Adherence to the procedural steps outlined above, in conjunction with institutional and local regulations, constitutes the accepted protocol for safe disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Hydrodolasetron

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This guide provides essential safety and logistical information for the handling of Hydrodolasetron, a metabolite of the antiemetic drug dolasetron mesylate. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal of materials. Adherence to these protocols is critical to minimize exposure risk and maintain a safe research environment.

Activity Required Personal Protective Equipment (PPE)
Handling solid compound (weighing, compounding) Double chemotherapy gloves, disposable gown, N95 respirator, and face shield.
Preparing solutions Double chemotherapy gloves, disposable gown, and face shield.
Administering the compound (in vitro/in vivo) Chemotherapy gloves and a disposable gown.
Handling waste and cleaning spills Double chemotherapy gloves, disposable gown, face shield, and N95 respirator.

Experimental Protocols for Safe Handling

Receiving and Storage: Upon receipt, inspect the container for any damage or leakage. The container should be wiped down with a suitable decontaminating agent. Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.

Preparation of Solutions:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

  • Wear two pairs of chemotherapy-tested gloves, with the outer glove covering the cuff of a disposable gown.[1][2]

  • A face shield and an N95 respirator should be used when handling the powder form to protect against splashes and inhalation.[2]

  • Use a closed system transfer device (CSTD) whenever possible to minimize the risk of generating aerosols.[1]

  • Slowly add the diluent to the solid, avoiding vigorous shaking that could create aerosols.

  • After preparation, wipe down the exterior of the container and all surfaces in the work area with a decontaminating solution.

  • Remove PPE in the reverse order it was put on, ensuring not to touch the contaminated outer surfaces. Dispose of all single-use PPE in a designated hazardous waste container.

Administration:

  • When administering this compound solutions, wear chemotherapy gloves and a disposable gown.[1]

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.

  • After administration, dispose of all sharps and contaminated materials in appropriate, clearly labeled hazardous waste containers.

Operational and Disposal Plans

Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Evacuate the immediate area if the spill is large or involves a significant amount of powder.

  • Don the appropriate PPE, including double gloves, a gown, a face shield, and an N95 respirator.[3]

  • For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid creating dust.

  • Clean the spill area from the outside in with a decontaminating agent, followed by a neutral detergent, and finally with water.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Waste Disposal: All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[4]

  • Segregate hazardous waste from regular trash.

  • Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.

  • Follow institutional and local regulations for the final disposal of chemical waste, which typically involves incineration by a licensed contractor.[5][6]

  • Empty medication bottles should have their labels scratched out to protect personal information before disposal.[7][8]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving and Storage B Don Appropriate PPE A->B C Prepare Compound in Ventilated Enclosure B->C D Solution Preparation / Administration C->D E Spill Management (if necessary) D->E F Segregate and Contain Waste D->F E->F G Dispose via Approved Channels F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。